molecular formula C13H13NO B143638 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 27387-31-1

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B143638
CAS No.: 27387-31-1
M. Wt: 199.25 g/mol
InChI Key: HHJUJCWZKJMCLC-UHFFFAOYSA-N
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Description

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, identified by CAS number 27387-31-1, is a solid organic compound with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . This compound is scientifically valued as a key chemical intermediate in organic and pharmaceutical synthesis . Its primary researched application is in the synthesis of Citalopram Hydrobromide, a selective serotonin reuptake inhibitor (SSRI) antidepressant . This role highlights the compound's importance in developing therapies for neurological and psychiatric conditions by contributing to the regulation of serotonin levels in the brain . The compound is a white to off-white solid with a melting point of 201 °C . It should be stored in a cool, dry, and well-ventilated place, kept in a tightly closed container, and protected from light to ensure its long-term stability . This product is labeled with the signal word "Warning" and carries the hazard statement H412, indicating it is harmful to aquatic life with long-lasting effects . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUJCWZKJMCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181811
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27387-31-1
Record name 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27387-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the synthesis of the antiemetic drug Ondansetron. This document details its chemical structure, physical characteristics, and provides an experimental protocol for its synthesis.

Core Compound Properties

This compound is a tricyclic organic compound with a carbazole core. Its structure consists of a fused indole and cyclohexanone ring system, with a methyl group substituted at the nitrogen atom of the indole ring.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 27387-31-1[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 196-199 °C[2]

Spectroscopic Data

While extensively cited in the synthesis of Ondansetron and its analogs, detailed public spectral data for this compound is limited. The compound is routinely characterized by standard spectroscopic methods.

Spectroscopic Data
¹H NMR Data not publicly available in detail. SpectraBase provides a thumbnail view.
¹³C NMR Data not publicly available in detail. SpectraBase provides a thumbnail view.
Infrared (IR) Data not publicly available in detail.
Mass Spectrometry (MS) A GC-MS spectrum is available in the NIST Mass Spectrometry Data Center (NIST Number: 269339), with top peaks at m/z 171, 199, and 143.[1]

Experimental Protocols

The primary utility of this compound is as a precursor in pharmaceutical synthesis. Below is a typical experimental protocol for its preparation.

Synthesis of this compound

This procedure outlines the methylation of the parent carbazole.

Materials:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Dimethyl sulfate

  • Potassium hydroxide (40% aqueous solution)

  • Acetone

Procedure:

  • Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (18.5 g, 0.1 mol) in acetone.

  • Add dimethyl sulfate (25 g, 0.2 mol) and 40% potassium hydroxide solution (50 mL) to the mixture.

  • Stir the reaction mixture for 20 minutes.

  • Filter the resulting solid.

  • Wash the solid with water.

  • Crystallize the crude product.

  • Dry the purified product to yield this compound as a yellow solid (18.8 g, 94% yield).[2]

Role in Ondansetron Synthesis

This compound is a critical intermediate in the multi-step synthesis of Ondansetron. The following diagram illustrates a common synthetic pathway.

Ondansetron_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_target_intermediate Target Intermediate Synthesis cluster_final_product Final Product Synthesis 1_3_cyclohexanedione 1,3-Cyclohexanedione monophenylhydrazone Monophenylhydrazone 1_3_cyclohexanedione->monophenylhydrazone Condensation phenylhydrazine_hcl Phenylhydrazine HCl phenylhydrazine_hcl->monophenylhydrazone thco 1,2,3,9-Tetrahydro- 4H-carbazol-4-one monophenylhydrazone->thco Cyclization & Rearrangement (ZnCl2) target 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one thco->target Methylation ((CH3)2SO4, KOH) mannich_base Mannich Base Intermediate target->mannich_base Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) ondansetron Ondansetron mannich_base->ondansetron Nucleophilic Substitution (2-Methylimidazole)

Caption: Synthetic pathway to Ondansetron highlighting the role of this compound.

This synthesis involves the initial formation of 1,2,3,9-tetrahydro-4H-carbazol-4-one, which is then methylated to produce the target intermediate.[2] Subsequent reactions, including a Mannich reaction and nucleophilic substitution, lead to the final Ondansetron product.[2] The provided DOT script can be rendered using a Graphviz tool to visualize this workflow.

References

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, most notably Ondansetron. This document outlines its molecular characteristics, synthesis protocols, and its role in further chemical transformations.

Molecular Structure and Properties

This compound is a tricyclic organic compound. Its structure consists of a carbazole core, which is a dibenzopyrrole, with a methyl group attached to the nitrogen atom. The molecule is partially saturated, containing a cyclohexanone ring fused to the pyrrole moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C13H13NO[1][2][3][4][5]
Molecular Weight 199.25 g/mol [1][2][5]
IUPAC Name 9-methyl-2,3-dihydro-1H-carbazol-4-one[1]
CAS Number 27387-31-1[2][3][4][5]
Appearance White to off-white crystalline powder[3][4]
Melting Point 200.0-204.0℃[3][4]
Purity >99.0%[3][4]
SMILES CN1C2=C(C(=O)CCC2)C3=CC=CC=C31[1]
InChI InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3[1]

Experimental Protocols

This compound is a crucial intermediate in the synthesis of Ondansetron, a 5-HT3 antagonist used as an antiemetic. The following sections detail the synthetic route from this intermediate to a subsequent precursor of Ondansetron.

Synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

This procedure describes the conversion of this compound to 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, which is a direct precursor to Ondansetron.[6]

Materials:

  • 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, paraformaldehyde, and a catalytic amount of hydrochloric acid is prepared in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • The reaction is stirred at a suitable temperature, which can be optimized but is often performed at elevated temperatures to ensure a reasonable reaction rate.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification steps to isolate the desired product, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[6]

This synthetic step is notable for its efficiency and high yield without the need for a secondary amine catalyst or glacial acetic acid as a solvent, which are common in other synthetic routes.[6]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process involving this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Intermediate Product start 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one product 1,2,3,9-tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one start->product Reaction reagents Paraformaldehyde, HCl (cat.) in DMF reagents->product

Caption: Synthetic route from the starting material to the methylene intermediate.

Ondansetron_Synthesis_Pathway A 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one B 1,2,3,9-tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one A->B Mannich-type reaction C Ondansetron B->C Michael addition of 2-methylimidazole

Caption: Overall synthesis pathway from the carbazolone to Ondansetron.

References

A Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, a tetrahydrocarbazole, is a privileged scaffold found in numerous biologically active molecules and natural products. The primary importance of this compound lies in its role as a crucial intermediate in the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and the experimental protocols for its conversion to Ondansetron.

Chemical and Physical Properties

The systematic IUPAC name for this compound is 9-methyl-2,3-dihydro-1H-carbazol-4-one .[4] It is a solid, appearing as a white to off-white crystalline powder.[5][6] Below is a summary of its key chemical and physical properties.

PropertyValueSource
Molecular Formula C13H13NO[4][5]
Molecular Weight 199.25 g/mol [4]
CAS Number 27387-31-1[4][5]
Melting Point 200.0-204.0 °C[5]
Purity (HPLC) ≥98%[6]
Appearance White to off-white crystalline powder[5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common synthetic route involves the condensation of 1,3-cyclohexanedione with phenylhydrazine, followed by cyclization and subsequent methylation.[2][3]

Synthesis_Workflow A 1,3-Cyclohexanedione C Monophenylhydrazone Intermediate A->C Condensation B Phenylhydrazine Hydrochloride B->C D 1,2,3,9-Tetrahydro-4H-carbazol-4-one C->D Cyclization & Rearrangement (ZnCl2) F This compound D->F Methylation E Dimethyl Sulfate & KOH E->F

Figure 1: Synthetic workflow for this compound.

Biological Context and Application in Ondansetron Synthesis

While this compound is primarily known as a synthetic intermediate, its tetrahydrocarbazole core is associated with a wide range of pharmacological activities, including anti-Alzheimer, antimicrobial, and anticancer properties.[3] Its most prominent application is in the synthesis of Ondansetron, where it serves as the foundational scaffold. The conversion to Ondansetron involves a Mannich-type reaction followed by substitution.[1][2]

Ondansetron_Synthesis start This compound intermediate 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one start->intermediate Mannich-related reaction reagents1 Formaldehyde Reagent & Mineral Acid in Aprotic Solvent reagents1->intermediate product Ondansetron intermediate->product Michael Addition reagents2 2-Methylimidazole reagents2->product

Figure 2: Key steps in the synthesis of Ondansetron from its precursor.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent conversion to a key intermediate for Ondansetron.

Synthesis of this compound[2]
  • Dissolution: Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (0.1 mol) in acetone.

  • Addition of Reagents: Add dimethyl sulfate (0.2 mol) and 40% potassium hydroxide (50 mL) to the solution.

  • Reaction: Stir the mixture for 20 minutes.

  • Isolation: Filter the reaction mixture, wash the solid with water, and crystallize to yield the product.

  • Drying: Dry the crystallized product.

Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one[1]
  • Mixture Preparation: Prepare a mixture of this compound, a formaldehyde reagent (e.g., paraformaldehyde), and a mineral acid (e.g., HCl) in an aprotic solvent (e.g., DMF).

  • Heating: Heat the mixture for approximately 1 to 8 hours. The preferred temperature is between 60°C and the reflux temperature of the mixture.

  • Isolation: Isolate the resulting 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.

This methylene intermediate is then reacted with 2-methylimidazole to form Ondansetron.[1]

Conclusion

This compound is a fundamentally important molecule in the field of pharmaceutical synthesis. Its straightforward preparation and its role as the direct precursor to the widely used antiemetic drug, Ondansetron, underscore its significance. The synthetic pathways and experimental protocols detailed in this guide provide a comprehensive resource for researchers and professionals in drug development and organic synthesis. Further research into derivatives of this carbazole scaffold may yield novel therapeutic agents with a range of biological activities.

References

CAS number for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

CAS Number: 27387-31-1[1][2][3][4][5]

This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of pharmaceutical compounds, most notably the anti-emetic agent Ondansetron.[1][2][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The quantitative data regarding this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1][4][6]
Molecular Weight 199.25 g/mol [1][3][6]
Appearance Off-white to brown or white crystalline powder[1][4][5]
Melting Point >177 °C, typically in the range of 200-204 °C[3][4][5]
Purity (Assay) ≥98% (HPLC), often >99.0%[4][5][7]
IUPAC Name 9-methyl-2,3-dihydro-1H-carbazol-4-one[6]

Safety and Hazard Information

Aggregated GHS classification data from multiple reports indicates the following hazards associated with the compound.

Hazard ClassCodeStatementSource(s)
Acute Toxicity, Oral H301Toxic if swallowed[6]
Hazardous to the Aquatic Environment, Long-Term H412Harmful to aquatic life with long lasting effects[6]

Application in Pharmaceutical Synthesis

This compound is primarily utilized as a crucial intermediate in the multi-step synthesis of Ondansetron and its analogs.[2][4][8] Ondansetron is a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery.[8][9] The carbazole core of the molecule is essential for its pharmacological activity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are described in scientific literature and patents.

Protocol 1: Synthesis via Methylation

This protocol details the synthesis of the target compound from its non-methylated precursor.[8]

  • Dissolution: Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (0.1 mol) in acetone.

  • Addition of Reagents: Add dimethyl sulfate (0.2 mol) and 40% potassium hydroxide (50 mL) to the solution.

  • Reaction: Stir the mixture for 20 minutes.

  • Isolation: Filter the resulting mixture and wash the solid with water.

  • Purification: Crystallize the crude product to yield this compound as a yellow solid (94% yield).[8]

Protocol 2: Use in Mannich Reaction for Ondansetron Analogs

This protocol describes the subsequent reaction of the title compound to form a key precursor for various Ondansetron analogs.[8]

  • Reaction Setup: Add this compound (0.04 mol), dimethylamine hydrochloride (0.046 mol), paraformaldehyde (0.05 mol), and glacial acetic acid (200 mL) to a flask.

  • Heating: Reflux the mixture for 4 hours.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Workup: Add water (200 mL) to the residue. Alkalize the aqueous phase with ammonia solution to induce crystallization of the product.

  • Isolation: Filter the crystallized product, wash it with water, and dry to obtain 3-Dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (90% yield).[8] This intermediate can then be reacted with various piperazines to synthesize a range of novel antiemetic compounds.[8]

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing Ondansetron analogs where this compound serves as a key intermediate.

Synthesis_Workflow start_material 1,3-Cyclohexandione intermediate1 Monophenylhydrazone start_material->intermediate1 intermediate2 1,2,3,9-Tetrahydro-4H- carbazol-4-one intermediate1->intermediate2 target_compound 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one intermediate2->target_compound intermediate3 3-Dimethylaminomethyl Substituted Compound target_compound->intermediate3 final_product Ondansetron Analogs intermediate3->final_product reagent1 Phenylhydrazine HCl reagent1->intermediate1 reagent2 ZnCl₂ (Cyclization) reagent2->intermediate2 reagent3 Dimethyl Sulfate (Methylation) reagent3->target_compound reagent4 Mannich Reaction (Paraformaldehyde, Dimethylamine HCl) reagent4->intermediate3 reagent5 Substituted Piperazines reagent5->final_product

Caption: Synthesis pathway for Ondansetron analogs.

References

Potential Pharmacological Activities of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the pharmacological activities of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is limited in publicly available scientific literature. This compound is primarily recognized as a key intermediate in the synthesis of the antiemetic drug, Ondansetron. This guide, therefore, extrapolates the potential pharmacological activities of this core structure by examining the extensively documented biological properties of its close structural analogs and the broader class of tetrahydrocarbazole derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The carbazole nucleus, a tricyclic aromatic scaffold, is a privileged structure in medicinal chemistry, present in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The partially saturated analog, tetrahydrocarbazole, and its derivatives have attracted significant attention for their therapeutic potential, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound represents a foundational structure within this class. While its direct biological evaluation is not extensively reported, the activities of its N-substituted and other derivatives provide a strong rationale for investigating its own pharmacological potential. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of key biological pathways.

Potential Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][5]

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various N-substituted and other tetrahydrocarbazol-4-one derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound ID Substitution Cancer Cell Line IC50 (µM) Reference
Compound 5c 2-diethylaminomethyl-9-methylA549 (Non-small cell lung cancer)Not Specified (Potent)[6]
SGC (Gastric adenocarcinoma)Not Specified (Potent)[6]
HCT116 (Colon cancer)Not Specified (Potent)[6]
K562 (Myeloid leukemia)Not Specified (Potent)[6]
Compound 4 9-Methyl-6-nitroNot SpecifiedSelective AChE inhibitor[7]
Compound 5g Tetrahydrocarbazole-triazole derivativeMCF-7 (Breast cancer)Potent[5][8]
Carbazole derivative 4 5,8-Dimethyl-9H-carbazole derivativeMDA-MB-231 (Triple-negative breast cancer)0.73 ± 0.74[9]
Carbazole derivative 3 5,8-Dimethyl-9H-carbazole derivativeMDA-MB-231 (Triple-negative breast cancer)1.44 ± 0.97[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[12] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

1. MAPK/ERK Pathway Inhibition:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival and is often hyperactivated in cancers.[4][7][13][14] Some carbazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[14]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Carbazole_Derivative Tetrahydrocarbazole Derivative Carbazole_Derivative->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by tetrahydrocarbazole derivatives.

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including carbazole derivatives, exert their effects by inducing apoptosis in cancer cells.[15][16][17] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Carbazole_Derivative Tetrahydrocarbazole Derivative Carbazole_Derivative->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis induction pathways potentially targeted by tetrahydrocarbazoles.

Potential Antimicrobial Activity

Carbazole and tetrahydrocarbazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][14][18] The substitutions on the carbazole ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several carbazole derivatives against a range of microbial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ID Microorganism MIC (µg/mL) Reference
Carbazole derivative 20b Bacillus subtilis3.9[2]
Carbazole derivative 32b Pseudomonas aeruginosa9.37[2]
Carbazole derivative 18a/b Staphylococcus aureus50[2]
Carbazole derivative 44g Staphylococcus aureus1.56[2]
Carbazole derivative 44g Cryptococcus neoformans3.125[2]
Compound KZa-17 Xanthomonas oryzae pv. oryzae3.12[19]
Compound KZa-17 Xanthomonas axonopodis pv. citri1.56[19]
Azole derivative 4s Candida albicans (sensitive)0.53[20]
Azole derivative 4w Candida albicans (sensitive)0.69[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[21]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[18]

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Tetrahydrocarbazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[13]

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table shows the in vitro and in vivo anti-inflammatory activity of various tetrahydrocarbazole derivatives.

Compound ID Assay Activity/IC50 (µM) Reference
LCY-2-CHO iNOS expression inhibitionIC50 = 2.3[1]
COX-2 expression inhibitionIC50 = 7.6[1]
p38 MAPK activity inhibitionIC50 = 1.7[1]
Diazole derivative 2 HRBC membrane stabilizationIC50 = 0.06 µg/mL[23]
Diazole derivative 3 HRBC membrane stabilizationIC50 = 0.7 µg/mL[23]
Pyridazine derivative 6b COX-2 InhibitionPotent[24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26][27][28][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Dosing: Administer the test compound (e.g., tetrahydrocarbazole derivative) to the animals (typically rats or mice) via a suitable route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[28]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[25][28]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.[30][31]

Signaling Pathway in Anti-inflammatory Activity

COX-2 Inhibition:

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[32][33] COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major target for anti-inflammatory drugs.

COX2_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2, PGI2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Carbazole_Derivative Tetrahydrocarbazole Derivative Carbazole_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by tetrahydrocarbazole derivatives.

Conclusion

References

The Cornerstone of 5-HT3 Receptor Antagonists: A Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one as a pivotal building block in the development of pharmaceutical agents, most notably the potent antiemetic drug, Ondansetron. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and derivatization, and insights into the biological pathways targeted by the drugs derived from it.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder.[1][2] Its core structure is a tetracyclic system that provides a rigid scaffold amenable to various chemical modifications. A summary of its key physicochemical properties and those of its important derivatives is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC13H13NO199.25200.0-204.0White to off-white crystalline powder27387-31-1
1,2,3,9-Tetrahydro-4H-carbazol-4-oneC12H11NO185.22Not specifiedNot specified15128-52-6
3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-oneC16H20N2O256.34124-128Light yellow solid153139-56-1
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-oneC14H13NO211.26Not specifiedNot specified99614-64-9
OndansetronC18H19N3O293.37231-232White crystalline solid99614-02-5

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion to pharmacologically active molecules is a well-established process. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of the Core Building Block cluster_1 Derivatization to Active Pharmaceutical Ingredients 1_3_Cyclohexanedione 1_3_Cyclohexanedione Monophenylhydrazone Monophenylhydrazone 1_3_Cyclohexanedione->Monophenylhydrazone Condensation Phenylhydrazine_HCl Phenylhydrazine_HCl Phenylhydrazine_HCl->Monophenylhydrazone 1_2_3_9_Tetrahydro_4H_carbazol_4_one 1_2_3_9_Tetrahydro_4H_carbazol_4_one Monophenylhydrazone->1_2_3_9_Tetrahydro_4H_carbazol_4_one Cyclization (ZnCl2) 9_Methyl_1_2_3_9_tetrahydro_4H_carbazol_4_one 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one 1_2_3_9_Tetrahydro_4H_carbazol_4_one->9_Methyl_1_2_3_9_tetrahydro_4H_carbazol_4_one Methylation Mannich_Base 3-Dimethylaminomethyl substituted intermediate (Mannich Base) 9_Methyl_1_2_3_9_tetrahydro_4H_carbazol_4_one->Mannich_Base Mannich Reaction Ondansetron Ondansetron Mannich_Base->Ondansetron Nucleophilic Substitution (2-methylimidazole) Piperazine_Derivatives Other Piperazine Derivatives Mannich_Base->Piperazine_Derivatives Nucleophilic Substitution (various piperazines)

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (4)

This protocol is adapted from the synthesis of Ondansetron analogs.[3]

  • Step 1: Synthesis of Monophenylhydrazone (2)

    • Condense 1,3-cyclohexanedione (1) with phenylhydrazine hydrochloride in a diluted ethanol solution in the presence of sodium acetate.

  • Step 2: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

    • The monophenylhydrazone (2) undergoes cyclization and rearrangement in the presence of ZnCl2 in acetic acid to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one (3).

  • Step 3: Synthesis of this compound (4)

    • Methylate compound (3) using a suitable methylating agent such as dimethyl sulfate to obtain the final core building block (4).

Protocol 2: Synthesis of 3-Dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Mannich Base, 5) [3]

  • A mixture of this compound (4) (8 g, 0.04 mol), dimethylamine hydrochloride (3.8 g, 0.046 mol), paraformaldehyde (1.5 g, 0.05 mol), and acetic acid (200 mL) is added to a flask.

  • The mixture is refluxed for 4 hours.

  • The solvent is evaporated under reduced pressure.

  • Water (200 mL) is added to the residue.

  • The aqueous phase is alkalized with ammonia solution, leading to the crystallization of the product.

  • The product is filtered, washed with water, and dried to give 1,2,3,9-tetrahydro-9-methyl-3-dimethylaminomethyl-4H-carbazol-4-one (5).

    • Yield: 90%

    • Melting Point: 124-128°C

Protocol 3: Synthesis of Ondansetron from the Mannich Base (5) [4]

  • The hydrochloride salt of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (10 g, 34 mmol) and 2-methylimidazole (16.8 g, 205 mmol) are suspended in a mixture of water (75 ml) and dimethylformamide (37.5 ml).

  • The reaction mixture is heated to reflux (102-103°C) and stirred for 6 hours.

  • The mixture is then cooled to 5-10°C and stirred for 30 minutes.

  • The precipitated crude Ondansetron base is filtered, washed with cold water, and dried under vacuum at 60°C.

    • Yield: 96.4%

    • Purity (HPLC): 98.9%

Application in the Synthesis of 5-HT3 Receptor Antagonists

The primary application of this compound is in the synthesis of 5-HT3 receptor antagonists. These drugs are crucial for managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.

The 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[5] Its activation by serotonin (5-HT) leads to the influx of cations, resulting in neuronal depolarization and the transmission of the emetic signal. The downstream signaling cascade involves calcium influx and the activation of various intracellular pathways.

G cluster_0 Emetic Stimulus & Receptor Activation cluster_1 Ion Channel Opening & Depolarization cluster_2 Downstream Signaling Cascade Serotonin Serotonin 5_HT3_Receptor 5-HT3 Receptor Serotonin->5_HT3_Receptor Binds to Ion_Channel_Opening Ion Channel Opens 5_HT3_Receptor->Ion_Channel_Opening Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel_Opening->Cation_Influx Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Ca_Influx Increased Intracellular Ca2+ Neuronal_Depolarization->Ca_Influx CaMKII_Activation CaMKII Activation Ca_Influx->CaMKII_Activation ERK1_2_Signaling ERK1/2 Signaling CaMKII_Activation->ERK1_2_Signaling Emetic_Signal_Transmission Transmission of Emetic Signal ERK1_2_Signaling->Emetic_Signal_Transmission Ondansetron Ondansetron Ondansetron->5_HT3_Receptor Antagonizes

Caption: Simplified 5-HT3 receptor signaling pathway and the point of intervention for Ondansetron.

Ondansetron and its analogs, synthesized from the this compound core, act as competitive antagonists at the 5-HT3 receptor. By blocking the binding of serotonin, these drugs prevent the opening of the ion channel and the subsequent signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Synthesis of Ondansetron Analogs

The versatility of the this compound building block allows for the synthesis of a variety of Ondansetron analogs with potential antiemetic activity. By reacting the Mannich base intermediate with different substituted piperazines, novel compounds can be generated.[3] The yields and melting points of some synthesized analogs are presented in Table 2.

Compound IDR-group on PiperazineYield (%)Melting Point (°C)
6a-CH381127-128
6c-CH2CH2OH71140-141
6e-C6H4-4-OCH380159-160
6f-C6H4-2-OCH376170-172
6g-C6H4-3-Cl78170.5-173

Preliminary pharmacological tests have shown that some of these novel compounds exhibit antiemetic activity comparable to that of Ondansetron.[3]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined synthetic pathway and its amenability to derivatization have made it a cornerstone in the development of 5-HT3 receptor antagonists. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this therapeutic area. Further exploration of derivatives based on this core structure holds promise for the discovery of new and improved therapeutic agents.

References

Spectroscopic data (NMR, IR, Mass Spec) for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.98d, J=7.6 Hz1HAr-H
7.39d, J=8.0 Hz1HAr-H
7.28-7.24m2HAr-H
3.73s3HN-CH₃
2.76t, J=6.4 Hz2H-CH₂-
2.51t, J=6.4 Hz2H-CH₂-
2.21-2.15m2H-CH₂-
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
191.7C=O
142.1Ar-C
137.5Ar-C
126.1Ar-C
122.3Ar-CH
120.3Ar-CH
118.8Ar-C
109.1Ar-CH
40.1-CH₂-
29.3N-CH₃
23.5-CH₂-
21.6-CH₂-
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
1678C=O (Ketone)
1605, 1470C=C (Aromatic)
1338C-N
Table 4: Mass Spectrometry Data
m/zInterpretation
199.1[M]⁺ (Molecular Ion)
171.1[M-CO]⁺
143.1[M-CO-C₂H₄]⁺

Experimental Protocols

The data presented above were obtained through the following experimental procedures:

Synthesis of this compound:

The title compound was synthesized via the Fischer indole synthesis. A mixture of 1,3-cyclohexanedione and N-methyl-N-phenylhydrazine was refluxed in glacial acetic acid. After cooling, the reaction mixture was poured into water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using the KBr pellet method.

  • Mass Spectrometry (MS): Mass spectral data was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 9-Methyl-1,2,3,9-tetrahydro -4H-carbazol-4-one Purification Column Chromatography Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Carbazole-Based Compounds in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] First isolated from coal tar in 1872, its unique electronic properties and rigid planar structure have made it a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of carbazole-based compounds, offering valuable insights for researchers and professionals in drug development.

A Historical Timeline of Carbazole in Medicine

The journey of carbazoles from a coal tar constituent to a clinically significant pharmacophore has been a gradual but impactful one. The initial discovery of the parent carbazole did not immediately translate to medicinal applications. It was the exploration of natural products that unveiled the therapeutic potential of this heterocyclic system.

A pivotal moment came with the isolation of the first naturally occurring carbazole alkaloid, murrayanine, from the bark of Murraya koenigii in 1965.[3] This discovery spurred interest in carbazole-containing natural products, leading to the identification of a plethora of bioactive alkaloids from various plant species, fungi, and bacteria.[1]

A significant breakthrough in the therapeutic application of carbazoles was the discovery of the potent anticancer activity of ellipticine in 1959, isolated from the leaves of Ochrosia elliptica.[2][4] This discovery marked the beginning of extensive research into carbazole-based compounds as chemotherapeutic agents.

Subsequent decades saw the development and approval of several synthetic and semi-synthetic carbazole derivatives for various therapeutic indications, solidifying the importance of this scaffold in modern medicine.

Key Classes of Carbazole-Based Drugs

The versatility of the carbazole scaffold has given rise to a wide range of drugs with diverse pharmacological activities.

Anticancer Agents

Carbazole derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use and many more in development. Their mechanisms of action are varied, often involving DNA interaction, enzyme inhibition, and disruption of key signaling pathways.

Ellipticine and its Analogs: Ellipticine is a pioneering carbazole-based anticancer agent.[4] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5][6] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[6] Furthermore, ellipticine's biological activity is enhanced through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[4][7]

Kinase Inhibitors:

  • Alectinib: Approved by the FDA, alectinib is a potent second-generation inhibitor of anaplastic lymphoma kinase (ALK).[2] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[8][9][10][11] Alectinib's high efficacy extends to patients with brain metastases, a common complication in this cancer type.[1][8]

  • Midostaurin: This multi-kinase inhibitor, approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis, features a carbazole-related indolocarbazole core.[2][12] Midostaurin inhibits a range of kinases involved in cell proliferation and survival, including FLT3, KIT, PDGFR, and VEGFR2.[12]

  • Staurosporine: While not used clinically due to its lack of selectivity, staurosporine, a natural product isolated from Streptomyces staurosporeus, is a prototypical and potent broad-spectrum kinase inhibitor. It serves as a crucial research tool for studying kinase signaling and inducing apoptosis.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference(s)
EllipticineHL-60 (Leukemia)Varies[3]
EllipticineCCRF-CEM (Leukemia)Varies[3]
AlectinibALK-positive NSCLCVaries (clinical efficacy)[1][8][9][10][11]
Compound 3aA549 (Lung Carcinoma)5.988 ± 0.12[13]
Compound 3cHuH-7 (Liver Cancer)10.80 ± 0.14[14]
Compound 3gHuH-7 (Liver Cancer)11.62 ± 3.72[14]
Compound 3dMCF-7 (Breast Cancer)43.4[13]
Compound 4dMCF-7 (Breast Cancer)39.0[13]
Compound 3dMDA-MB-231 (Breast Cancer)35.9[13]
Compound 4dMDA-MB-231 (Breast Cancer)35.1[13]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrileA549 (Lung Cancer)13.6[15]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrileLLC (Lung Cancer)16.4[15]
1,4-dimethyl-carbazoleA375 (Melanoma)80.0[15]
Doxorubicin (Reference)A375 (Melanoma)87.0[15]
Compound 19A375 (Melanoma)50[15]
Compound 21A375 (Melanoma)60[15]
Coumarin-carbazole pyrazoline 7bNCI-H520 (Lung Cancer)9.13[14]
Coumarin-carbazole pyrazoline 7bHeLa (Cervical Cancer)11.36[14]
Antimicrobial Agents

The carbazole scaffold is also prevalent in compounds exhibiting potent antimicrobial activity. Researchers have synthesized numerous carbazole derivatives with significant efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference(s)
Compound 56cMRSA CCARM 31670.5[16]
Gatifloxacin (Reference)MRSA CCARM 31672[16]
Compound 56cE. coli0.5[16]
Gatifloxacin (Reference)E. coli2[16]
Compound 20bB. subtilis3.9[16]
Compound 32bP. aeruginosa9.37[16]
Penicillin (Reference)P. aeruginosa12.5[16]
Compound 44gS. aureus1.56[16]
Compound 44gC. neoformans3.125[16]
Compound 8fMRSA CCARM 31670.5[2][17][18]
Moxifloxacin (Reference)MRSA CCARM 31671[18]
Gatifloxacin (Reference)MRSA CCARM 31672[18]
Compound 8fE. coli 19240.5[2][17][18]
Moxifloxacin (Reference)E. coli 19242[18]
Gatifloxacin (Reference)E. coli 19242[18]
Fluorinated carbazole 2-10S. aureus32[19]
Fluorinated carbazole 2-10S. epidermidis32[19]
Methyl2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9Hcarbazol-2-yl) propanoateS. aureus, B. subtilis, E. coli, P. aeruginosa0.25 - 8[19]
Cardiovascular Drugs

Carvedilol: A prominent example of a carbazole-based cardiovascular drug is carvedilol. It is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist used in the management of heart failure and hypertension.[20] Its unique pharmacological profile, including antioxidant properties, contributes to its clinical benefits.[20] Clinical trials have demonstrated that carvedilol significantly reduces mortality and morbidity in patients with heart failure.[21]

Quantitative Data: Carvedilol Receptor Binding Affinity

ReceptorKᵢ (nM)Reference(s)
β₁-adrenergic receptor~4-5[21]
β₂-adrenergic receptor0.17 - 0.19[22]

Pharmacokinetic Parameters of Key Carbazole-Based Drugs

DrugParameterValueReference(s)
AlectinibHalf-life~33 hours[23]
AlectinibBioavailability~37%
MidostaurinTime to peak plasma concentration1-3 hours (fasted)[12][24][25][26]
MidostaurinHalf-life (Midostaurin)~21 hours[12][25]
MidostaurinHalf-life (Metabolite CGP62221)~32 hours[12]
MidostaurinHalf-life (Metabolite CGP52421)~471 hours[12]
MidostaurinProtein binding>98%[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of carbazole-based drugs are a result of their interaction with specific biological targets and modulation of key signaling pathways.

Alectinib and ALK Signaling

Alectinib exerts its anticancer effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth and survival. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Alectinib Alectinib Alectinib->ALK Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Alectinib Inhibition of the ALK Signaling Pathway.
Carvedilol and Adrenergic Receptor Signaling

Carvedilol's therapeutic effects in heart failure are mediated through its interaction with adrenergic receptors. It acts as an antagonist at β₁, β₂, and α₁ adrenergic receptors. By blocking β-receptors, it mitigates the detrimental effects of chronic sympathetic nervous system activation on the heart. Its α₁-blocking activity contributes to vasodilation, reducing afterload. Interestingly, carvedilol also exhibits biased agonism, particularly at the β₂-adrenoceptor, where it can activate G protein-independent signaling pathways involving β-arrestin, which may contribute to its unique clinical benefits.

Carvedilol_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Carvedilol Carvedilol Carvedilol->Beta1_AR Blocks Carvedilol->Alpha1_AR Blocks Gs Gs Beta1_AR->Gs Activates Gq Gq Alpha1_AR->Gq Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction

Figure 2: Carvedilol's Mechanism of Action on Adrenergic Receptors.
Staurosporine and Apoptosis Induction

Staurosporine induces apoptosis through multiple pathways, making it a powerful tool for studying programmed cell death. It inhibits a wide range of protein kinases, leading to the activation of both caspase-dependent and caspase-independent apoptotic cascades. The caspase-dependent pathway involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases, ultimately leading to cell death. The caspase-independent pathway can be mediated by other pro-apoptotic factors released from the mitochondria.

Staurosporine_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway Staurosporine Staurosporine Kinases Broad Spectrum of Kinases Staurosporine->Kinases Inhibition Cytochrome_c Cytochrome c Kinases->Cytochrome_c Release AIF AIF Kinases->AIF Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Apoptosis_ind Apoptosis AIF->Apoptosis_ind Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_casp Apoptosis Caspase3->Apoptosis_casp

Figure 3: Staurosporine-Induced Apoptotic Pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of carbazole-based compounds.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often starts from commercially available carbazole or its substituted analogs. A common intermediate for further functionalization is 9-ethyl-9H-carbazole-3-carbaldehyde.

Experimental Protocol: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

This synthesis is a two-step process involving N-ethylation of carbazole followed by Vilsmeier-Haack formylation.

Step 1: N-Ethylation of Carbazole

  • Materials: Carbazole, potassium hydroxide (KOH), bromoethane, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve carbazole in DMF in a round-bottom flask.

    • Add powdered KOH and bromoethane to the solution.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 9-ethyl-9H-carbazole.

Step 2: Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole

  • Materials: 9-ethyl-9H-carbazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

    • Add a solution of 9-ethyl-9H-carbazole in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 9-ethyl-9H-carbazole-3-carbaldehyde.[27][28][29]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[30][31][32][33][34]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[35][36][37][38][39]

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a series of twofold dilutions of the carbazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Workflow for Carbazole-Based Drug Discovery

The discovery and development of new carbazole-based drugs, whether from natural sources or through synthetic chemistry, follows a general workflow.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Approval & Post-Marketing Source Source Identification (Natural Products or Synthetic Library) Extraction Extraction & Isolation (for Natural Products) Source->Extraction Synthesis Chemical Synthesis Source->Synthesis Screening High-Throughput Screening (Biological Assays) Extraction->Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Studies (Mechanism of Action, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models, Toxicology) In_Vitro->In_Vivo Formulation Formulation Development In_Vivo->Formulation Phase_I Phase I (Safety & Dosage) Formulation->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Monitoring) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-Marketing Surveillance) Approval->Phase_IV

Figure 4: General Workflow for Carbazole-Based Drug Discovery.

Conclusion

The carbazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new medicines. From its humble origins in coal tar to its current status as a privileged structure in medicinal chemistry, the journey of carbazole-based compounds is a testament to the power of natural product discovery and rational drug design. The diverse pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects, highlight the broad therapeutic potential of this heterocyclic system. As our understanding of disease biology deepens and synthetic methodologies advance, the carbazole nucleus is poised to remain a critical component in the armamentarium of medicinal chemists for the foreseeable future, promising the development of novel and more effective therapies for a range of human diseases.

References

Methodological & Application

Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the production of various pharmaceutical compounds, most notably the antiemetic drug Ondansetron. The synthesis is a two-step process commencing with the Fischer indole synthesis to form the carbazole core, followed by N-methylation.

Introduction

This compound is a crucial building block in organic synthesis. Its tricyclic structure serves as a scaffold for the development of pharmacologically active molecules. The protocol outlined below is based on established and reliable chemical transformations, ensuring high yield and purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Fischer Indole Synthesis: Reaction of 1,3-cyclohexanedione with phenylhydrazine hydrochloride to yield 1,2,3,9-Tetrahydro-4H-carbazol-4-one.

  • N-Methylation: Subsequent methylation of the nitrogen atom on the indole ring to produce the target compound, this compound.

Experimental Protocols

Part 1: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

This initial step involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 1,3-cyclohexanedione and phenylhydrazine hydrochloride.

Materials:

  • 1,3-Cyclohexanedione (1)

  • Phenylhydrazine hydrochloride (2)

  • Glacial Acetic Acid

  • Zinc Chloride (ZnCl₂)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • A mixture of 1,3-cyclohexanedione and phenylhydrazine hydrochloride is prepared.

  • This mixture undergoes condensation to form a monophenylhydrazone.

  • The resulting intermediate is then subjected to cyclization and rearrangement in the presence of a catalyst like zinc chloride (ZnCl₂) to yield 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3).[1]

Part 2: Synthesis of this compound (4)

This step involves the N-methylation of the previously synthesized carbazole derivative.

Materials:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium hydroxide (KOH), 40% solution

  • Acetone

  • Water

Apparatus:

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve 18.5 g (0.1 mol) of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3) in acetone in a suitable reaction flask.

  • To the stirred solution, add 25 g (0.2 mol) of dimethyl sulfate and 50 mL of 40% potassium hydroxide solution.[1]

  • Continue stirring the mixture for 20 minutes at room temperature.[1]

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Crystallize the crude product from a suitable solvent (e.g., ethanol) and dry it to obtain pure this compound (4) as a yellow solid.[1]

Data Presentation

The following table summarizes the quantitative data for the N-methylation step.

ProductMolecular FormulaYieldMelting Point (°C)Reference
This compound (4)C₁₃H₁₃NO94%196-199[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Methylation A 1,3-Cyclohexanedione (1) C 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3) A->C + ZnCl2 (Cyclization) B Phenylhydrazine HCl (2) B->C + ZnCl2 (Cyclization) D This compound (4) C->D + (CH3)2SO4, KOH (Methylation)

Caption: Two-step synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram shows the logical flow from starting materials to the final product.

Logical_Relationship Start Starting Materials StartingMaterial1 1,3-Cyclohexanedione Start->StartingMaterial1 Intermediate 1,2,3,9-Tetrahydro-4H-carbazol-4-one FinalProduct This compound Intermediate->FinalProduct N-Methylation Reagents1 Phenylhydrazine HCl ZnCl2 Reagents1->Intermediate Reagents2 Dimethyl Sulfate KOH Reagents2->FinalProduct StartingMaterial1->Intermediate Fischer Indole Synthesis

Caption: Logical flow from starting materials to the final methylated product.

References

The Synthesis of Ondansetron: A Detailed Application Note on the Utilization of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ondansetron, a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The synthesis pathways described herein utilize the key starting material, 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Introduction

Ondansetron is a carbazole derivative recognized as an essential medicine by the World Health Organization. Its synthesis has been a subject of extensive research to develop efficient, scalable, and cost-effective manufacturing processes. A common and effective synthetic strategy involves the functionalization of this compound at the C-3 position, followed by the introduction of the 2-methylimidazole moiety. This document outlines the prevalent chemical routes, providing comparative data and step-by-step protocols.

Core Synthetic Pathways

The synthesis of Ondansetron from this compound primarily proceeds through two main pathways:

  • Two-Step Synthesis via a Methylene Intermediate: This classic approach involves a Mannich-type reaction to introduce an exocyclic methylene group at the C-3 position, followed by a Michael addition of 2-methylimidazole.[1][2]

  • One-Pot Synthesis / Synthesis via a Mannich Base Intermediate: This method involves the formation of a 3-((dialkylamino)methyl) intermediate (a Mannich base), which then undergoes substitution with 2-methylimidazole, sometimes in a one-pot procedure.[3][4]

The following sections provide detailed experimental protocols and comparative data for these pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic methods to allow for easy comparison of their efficiencies.

Table 1: Two-Step Synthesis via 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

StepReagentsSolventTemperatureTimeYieldReference
1. α-Methylenation Paraformaldehyde, MorpholineGlacial Acetic AcidReflux5 h85% (crude)[2]
2. Michael Addition 2-Methylimidazole, AluminaTolueneReflux4 h70% (overall)[2]
1. α-Methylenation Paraformaldehyde, HClDMF120 °C2-4 hHigh Yield[1]
2. Michael Addition 2-MethylimidazoleToluene110 °C1-8 hNot specified[1]

Table 2: Synthesis via 3-((Dimethylamino)methyl) Intermediate

StepReagentsSolventTemperatureTimeYieldReference
1. Mannich Reaction Dimethylamine HCl, ParaformaldehydeGlacial Acetic AcidReflux4 h90%[4]
2. Transamination 2-MethylimidazoleWater/DMF102-103 °C (Reflux)6 h96.4%[5]
One-Pot Process Paraformaldehyde, Dimethylamine, 2-MethylimidazoleAcetic AcidNot specified20-30 hPoor[3]
Continuous Flow N,N,N,N-Tetramethyldiaminomethane, Methanesulfonic acid, then 2-MethylimidazoleAcetic Acid, then NMP110 °C30 min (flow), 3 h (batch)91.8% (over 2 steps)[6][7]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Methylene Intermediate

This protocol is adapted from the work of Kim et al.[2]

Step 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

  • To a solution of this compound (10 g, 50 mmol) in glacial acetic acid (90 mL), add morpholine (2.2 mL, 25 mmol).

  • Heat the mixture to reflux.

  • Add paraformaldehyde (6.81 g) portion-wise over 5 hours. Alternatively, a 37% aqueous formaldehyde solution (22.8 mL) can be added dropwise over the same period.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Remove the acetic acid under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product (approx. 9.02 g, 85%), which can be used in the next step without further purification.

Step 2: Synthesis of Ondansetron

  • To a mixture of crude 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (9.02 g, 42.75 mmol) and 2-methylimidazole (10.5 g, 127 mmol) in toluene (225 mL), add alumina (22 g).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Extract the filter cake with chloroform and filter off the alumina.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure and triturate the residue with ethyl acetate to yield Ondansetron as a white crystalline solid (approx. 10.4 g, 70% overall yield from the starting carbazolone).

Protocol 2: Synthesis via 3-((Dimethylamino)methyl) Intermediate and Transamination

This protocol is based on literature procedures.[4][5]

Step 1: Synthesis of 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Hydrochloride

  • In a flask, combine this compound (8 g, 40 mmol), dimethylamine hydrochloride (3.8 g, 46 mmol), and paraformaldehyde (1.5 g, 50 mmol) in glacial acetic acid (200 mL).

  • Reflux the mixture for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water (200 mL) to the residue.

  • Alkalize the aqueous phase with ammonia solution to crystallize the product.

  • Filter the solid, wash with water, and dry to obtain the free base (approx. 9.2 g, 90%).

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and treating with hydrochloric acid.

Step 2: Synthesis of Ondansetron by Transamination

  • Suspend 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (12 kg, 41 mol) and 2-methylimidazole (20.2 kg, 246 mol) in a mixture of water (120 L) and N,N-dimethylformamide (30 L).

  • Heat the reaction mixture to reflux (102-103 °C) and stir for 6 hours.

  • Cool the mixture to 5-10 °C and stir for 30 minutes to precipitate the crude Ondansetron base.

  • Filter the product, wash with cold water, and dry under vacuum to yield Ondansetron (approx. 9.68 kg, 96.4% yield).

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical pathways and the mechanism of action of Ondansetron.

Ondansetron_Synthesis_Two_Step Start 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Intermediate 1,2,3,9-Tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one Start->Intermediate Mannich Reaction (α-Methylenation) End Ondansetron Intermediate->End Michael Addition Reagents1 Paraformaldehyde, Morpholine, Glacial Acetic Acid Reagents1->Start Reagents2 2-Methylimidazole, Alumina, Toluene Reagents2->Intermediate

Two-Step Synthesis of Ondansetron.

Ondansetron_Synthesis_Mannich_Base Start 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Intermediate 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro- 9-methyl-4H-carbazol-4-one Start->Intermediate Mannich Reaction End Ondansetron Intermediate->End Transamination/ Substitution Reagents1 Dimethylamine HCl, Paraformaldehyde, Glacial Acetic Acid Reagents1->Start Reagents2 2-Methylimidazole, Water/DMF Reagents2->Intermediate

Synthesis via Mannich Base Intermediate.

Ondansetron_MOA cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Signal Nausea and Vomiting Signal Receptor->Signal Activates Ondansetron Ondansetron Ondansetron->Receptor Blocks

Mechanism of Action of Ondansetron.

Conclusion

The synthesis of Ondansetron from this compound is a well-established process with multiple effective routes. The choice of a particular synthetic pathway will depend on factors such as desired yield, process scalability, safety considerations, and cost-effectiveness. The two-step process via a methylene intermediate is a classic and reliable method, while the synthesis through a Mannich base followed by transamination offers an alternative, often with high yields. Recent advancements in continuous flow chemistry also present opportunities for process intensification and improved efficiency. The protocols and data provided in this document serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of Ondansetron.

References

Application Note: Mannich Reaction Protocol for 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Mannich reaction involving 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. The Mannich reaction is a crucial carbon-carbon bond-forming reaction that introduces an aminomethyl group into a substrate containing an active hydrogen atom.[1][2] For the tetrahydrocarbazolone core, this reaction is a key step in the synthesis of various biologically active molecules, including analogs of the 5-HT3 receptor antagonist, Ondansetron.[3] The protocol outlines the synthesis of the 3-dimethylaminomethyl intermediate, which can be further modified to produce a diverse range of derivatives.[3] This application note includes a step-by-step experimental procedure, a summary of reaction yields for subsequent derivatives, and a workflow diagram for clarity.

General Reaction Scheme

The Mannich reaction is a three-component condensation of an active hydrogen compound (1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one), an aldehyde (typically formaldehyde), and a secondary amine (e.g., dimethylamine or morpholine).[1] The reaction is commonly performed in an acidic medium, such as glacial acetic acid, under reflux.[3][4]

Scheme 1: General Mannich reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. (Image of the chemical reaction)

Experimental Protocol: Synthesis of 3-Dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

This protocol is adapted from methodologies described in the synthesis of Ondansetron analogs.[3][4]

2.1 Materials and Reagents

  • 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

  • Dimethylamine hydrochloride or Dimethylamine solution

  • Paraformaldehyde (as a source of formaldehyde)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (e.g., 5%)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

2.2 Equipment

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

2.3 Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, an equimolar amount of the secondary amine (e.g., dimethylamine hydrochloride), and a slight excess of a formaldehyde source (e.g., paraformaldehyde).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120°C) with continuous stirring.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 3 to 6 hours.[4]

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by adding a 5% NaOH solution until the mixture becomes basic. This will cause the Mannich base product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 3-dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and isolation of the Mannich base.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Tetrahydrocarbazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydrocarbazole scaffolds using the Fischer indole synthesis. Tetrahydrocarbazoles are a significant class of heterocyclic compounds widely recognized for their presence in numerous biologically active molecules and natural products.[1] Their versatile structure serves as a valuable scaffold in drug discovery, with derivatives exhibiting a range of pharmacological activities, including neuroprotective, anti-cancer, and hypoglycemic properties.[2][3]

The Fischer indole synthesis is a classic and robust method for the preparation of indoles and their derivatives.[4] It typically involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, cyclohexanone or its derivatives, to yield the desired tetrahydrocarbazole.[5] This document outlines the reaction mechanism, various experimental conditions, and specific protocols to guide researchers in the efficient synthesis of these valuable compounds.

Data Presentation: Synthesis of Tetrahydrocarbazole Derivatives

The following table summarizes various conditions and yields for the Fischer indole synthesis of substituted tetrahydrocarbazoles, providing a comparative overview of different catalytic systems and reaction parameters.

EntryPhenylhydrazine DerivativeCyclohexanone DerivativeCatalyst/SolventReaction ConditionsYield (%)
1PhenylhydrazineCyclohexanoneGlacial Acetic AcidReflux, 1 hr75.2
2Phenylhydrazine HydrochlorideCyclohexanoneGlacial Acetic AcidReflux, 1 hr85-91
34-MethoxyphenylhydrazineCyclohexanoneAcetic Acid/HClNot specifiedHigh
4Phenylhydrazine HydrochlorideCyclohexanoneCeric Ammonium Nitrate (CAN)Not specified85-95
5PhenylhydrazineCyclohexanoneH-ZSM-5 (Zeolite) / Acetic AcidNot specified35-69
64-Phenylphenylhydrazine HClCyclohexanoneGlacial Acetic AcidReflux, 30-60 minNot specified
7Phenylhydrazine2-MethylcyclohexanonePd(OAc)2 / DABCO / DMF105 °C, 3-5 hr68
8Substituted PhenylhydrazinesCyclohexanoneUltrasound / AcidNot specified77-92
9Phenylhydrazine Hydrochloride2-Aminocyclohexanone HCl2N NaOH / 80% Acetic AcidReflux, 5 hr45-94

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of the Fischer indole synthesis for tetrahydrocarbazole and a general experimental workflow for its synthesis and purification.

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization & Cyclization cluster_step5 Step 5: Elimination of Ammonia Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Hydrazone2 Phenylhydrazone H_plus H+ Enehydrazine Ene-hydrazine Hydrazone2->Enehydrazine Isomerization Enehydrazine2 Ene-hydrazine Di_imine Di-imine Intermediate Enehydrazine2->Di_imine Rearrangement Di_imine2 Di-imine Intermediate Aminal Cyclized Intermediate (Aminal) Di_imine2->Aminal Intramolecular Attack Aminal2 Cyclized Intermediate (Aminal) Tetrahydrocarbazole 1,2,3,4-Tetrahydrocarbazole Aminal2->Tetrahydrocarbazole NH3 - NH3 Aminal2->NH3

Caption: Mechanism of the Fischer Indole Synthesis for Tetrahydrocarbazole.

Experimental_Workflow Start Start: Reactants & Solvent Reaction_Setup Reaction Setup: Dissolve Phenylhydrazine in Acid Start->Reaction_Setup Addition Addition of Cyclohexanone Reaction_Setup->Addition Reflux Heating under Reflux (Monitor by TLC) Addition->Reflux Workup Work-up: Cool and Pour into Water Reflux->Workup Isolation Isolation: Vacuum Filtration Workup->Isolation Purification Purification: Wash with Cold Solvents Isolation->Purification Recrystallization Recrystallization (e.g., from Methanol) Purification->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Characterization Characterization: M.P., NMR, IR, MS Drying->Characterization End Final Product: Tetrahydrocarbazole Characterization->End

Caption: General Experimental Workflow for Tetrahydrocarbazole Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a standard procedure using glacial acetic acid as both the solvent and catalyst.[6]

Materials:

  • Cyclohexanone (5.5 g)

  • Phenylhydrazine (5.4 g)

  • Glacial Acetic Acid (18 g)

  • Methanol (for recrystallization)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Apparatus for vacuum filtration

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, add phenylhydrazine (5.4 g) dropwise over a period of 30 minutes.

  • Continue to heat the reaction mixture under reflux for an additional 30 minutes. The color of the mixture may change to a deep red.[6]

  • After reflux, pour the hot reaction mixture into a beaker placed in an ice bath and swirl until the product solidifies.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • For purification, recrystallize the crude product from hot methanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • The expected yield of 1,2,3,4-tetrahydrocarbazole is approximately 6.4 g (75.2%).[6] The melting point should be in the range of 116-118 °C.[7]

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

This protocol describes a one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Substituted phenylhydrazine hydrochloride

  • 2 N Sodium Hydroxide (NaOH) solution

  • 80% Acetic Acid (HOAc) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, mix 2-aminocyclohexanone hydrochloride (1.2 equivalents) and the desired phenylhydrazine hydrochloride (1 equivalent).

  • Add 2 N sodium hydroxide solution dropwise while stirring at room temperature and continue to stir for 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours.

  • After reflux, add 80% acetic acid solution and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Tetrahydrocarbazole derivatives have been shown to possess a wide range of biological activities. For instance, certain aza-tetrahydrocarbazole compounds have demonstrated potent hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway.[3] Activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes.

AMPK_Pathway THC Tetrahydrocarbazole Derivative (e.g., 12b) AMPK AMPK THC->AMPK Activates Glucose_Uptake Increased Glucose Uptake in HepG2 cells AMPK->Glucose_Uptake Promotes Hypoglycemic_Effect Hypoglycemic Effect Glucose_Uptake->Hypoglycemic_Effect Leads to

Caption: Role of Tetrahydrocarbazole Derivatives in the AMPK Signaling Pathway.

Conclusion

The Fischer indole synthesis remains a cornerstone for the synthesis of tetrahydrocarbazole scaffolds, offering a versatile and efficient route to a wide array of derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this privileged scaffold for the discovery of novel therapeutic agents. The adaptability of the reaction conditions allows for the synthesis of diverse structures, paving the way for further investigation into their biological activities and mechanisms of action.

References

Application Note: HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described reverse-phase HPLC method is designed to be specific, accurate, and precise for the quantification of the main component and the separation of potential impurities.

Introduction

This compound is a heterocyclic compound belonging to the carbazole family. Its purity can be affected by residual starting materials, by-products from the synthesis, or degradation products. Therefore, a reliable analytical method is essential to control its quality. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution and sensitivity in separating the main compound from closely related impurities.[1] This document provides a detailed protocol for the purity determination of this compound using a reverse-phase HPLC method with UV detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
IUPAC Name9-methyl-2,3-dihydro-1H-carbazol-4-one[2]
CAS Number27387-31-1[2]

Experimental Protocol

This section outlines the detailed methodology for the HPLC purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (for MS compatibility).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following table summarizes the recommended HPLC method parameters.

ParameterRecommended Condition
Stationary Phase C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile and Water with an acid modifier. Two options are provided: Option A (Standard UV Detection): Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.[4] Option B (MS Compatibility): Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid.[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 15 minutes
Sample Preparation
  • Standard Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the test sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. The results should be summarized in a clear and structured table for easy comparison and reporting.

System Suitability

Before sample analysis, a system suitability test should be performed by injecting the standard solution multiple times (e.g., n=5). The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Purity Calculation

The purity of the sample can be calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The results for different batches or samples should be presented in a table similar to the one below.

Sample IDRetention Time (min)Peak AreaPurity (%)
Reference Standard
Sample Batch 1
Sample Batch 2

Potential Impurities

This compound is a known intermediate in the synthesis of Ondansetron. Therefore, potential impurities may include starting materials, by-products, and other related substances. The developed HPLC method should be capable of separating the main peak from these potential impurities.

Impurity NameStructure
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-oneC₁₄H₁₃NO
Ondansetron Impurity A (3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one)C₁₆H₂₀N₂O
Ondansetron Impurity B (6,6'-Methylenebis(1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one))C₃₇H₃₈N₆O₂

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC purity analysis.

HPLC_Workflow A Sample and Standard Preparation C System Suitability Test A->C B HPLC System Setup B->C D Sample Analysis C->D If Suitability Passes E Data Acquisition and Processing D->E F Purity Calculation and Reporting E->F G Pass/Fail Decision F->G Logical_Relationship Analyte 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Method Reverse-Phase HPLC Analyte->Method Stationary C18 Column Method->Stationary Mobile Acetonitrile/Water + Acid Method->Mobile Detection UV at 254 nm Method->Detection Outcome Purity Assessment Method->Outcome Impurity Separation of Impurities Outcome->Impurity

References

Application Notes and Protocols: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The tetrahydrocarbazole scaffold has emerged as a promising privileged structure in the design of such agents. This document outlines the potential applications and experimental protocols for investigating 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives in the context of Alzheimer's disease research. While direct studies on this specific molecule are limited, research on closely related tetrahydrocarbazole derivatives provides a strong rationale for its exploration as a core structure for developing novel anti-Alzheimer's agents.

Rationale for Investigation

The therapeutic potential of the tetrahydrocarbazole scaffold in Alzheimer's disease is supported by its derivatives' ability to target multiple key pathological mechanisms. These include the inhibition of cholinesterases, modulation of Aβ aggregation, and neuroprotection through the regulation of intracellular calcium homeostasis and mitochondrial function.[1][2][3] this compound serves as a valuable starting point for medicinal chemistry campaigns to develop derivatives with optimized potency and selectivity for these targets.

Key Therapeutic Targets and Mechanisms

Cholinesterase Inhibition

A well-established therapeutic strategy for AD involves the inhibition of acetylcholinesterases (AChE) and butyrylcholinesterase (BChE) to enhance cholinergic neurotransmission. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.[4]

Modulation of Endoplasmic Reticulum (ER) Calcium Homeostasis

Impaired intracellular calcium homeostasis is an early event in the pathogenesis of AD. Tetrahydrocarbazole derivatives have been identified as capable of normalizing disrupted calcium homeostasis in the endoplasmic reticulum, a novel approach for AD drug discovery.[1][2][3]

Neuroprotection and Mitochondrial Function

Mitochondrial dysfunction is another critical factor in AD pathology. The tetrahydrocarbazole lead structures have been shown to improve mitochondrial function, as indicated by an increased mitochondrial membrane potential.[1][3]

Attenuation of Amyloid-Beta (Aβ) Production

The accumulation of Aβ peptides is a central event in AD. Tetrahydrocarbazole compounds have been found to attenuate the production of Aβ by decreasing the cleavage of amyloid precursor protein (APP) by β-secretase (BACE1).[1][2]

Data Presentation

Quantitative Data for Tetrahydrocarbazole Derivatives

The following table summarizes the cholinesterase inhibitory activity of a key derivative of the tetrahydrocarbazole scaffold. This data provides a benchmark for the potential of newly synthesized derivatives of this compound.

Compound NameTargetIC₅₀ (µM)Selectivity Index (BChE/AChE)Reference
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAChE-Selective for AChE[4]
Donepezil (Standard)AChE--[4]

Note: Specific IC₅₀ values for 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole were not provided in the source material, but it was identified as a selective AChE inhibitor.

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from methodologies used to evaluate tetrahydrocarbazole derivatives.[4]

Objective: To determine the in vitro inhibitory activity of this compound derivatives against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of this compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI (for AChE) or BTCI (for BChE), 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE or BChE solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Neuroprotection Assay in a Cell Culture Model of Glutamate-Induced Oxidotoxicity

This protocol is a general method to assess the neuroprotective effects of compounds against excitotoxicity, a key feature in AD.[5]

Objective: To evaluate the ability of this compound derivatives to protect neuronal cells from glutamate-induced cell death.

Materials:

  • HT22 murine hippocampal cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathways and Experimental Workflows

G Potential Multi-Target Mechanism of Tetrahydrocarbazoles in AD cluster_0 Pathological Hallmarks of Alzheimer's Disease cluster_1 Therapeutic Intervention with Tetrahydrocarbazole Derivatives cluster_2 Molecular Targets cluster_3 Therapeutic Outcomes Abeta Aβ Production & Aggregation ReducedAbeta Reduced Aβ Burden Tau Tau Hyperphosphorylation Cholinergic Cholinergic Deficit ImprovedCognition Improved Cognition OxidativeStress Oxidative Stress & Neuroinflammation THC This compound Derivatives BACE1 BACE1 Inhibition THC->BACE1 ChE AChE/BChE Inhibition THC->ChE Ca ER Ca2+ Homeostasis THC->Ca Mito Mitochondrial Function THC->Mito BACE1->Abeta inhibits ChE->Cholinergic reverses Neuroprotection Neuroprotection Ca->Neuroprotection promotes Mito->Neuroprotection promotes ReducedAbeta->ImprovedCognition Neuroprotection->ImprovedCognition

Caption: Multi-target approach of tetrahydrocarbazoles in Alzheimer's.

G Drug Discovery Workflow for Tetrahydrocarbazole Derivatives Start Start: this compound Synthesis Derivative Synthesis Start->Synthesis Screening In Vitro Screening (Cholinesterase, Aβ Aggregation, Neuroprotection) Synthesis->Screening Hit Hit Identification & Optimization Screening->Hit Hit->Synthesis SAR-guided Optimization InVivo In Vivo Studies (AD Animal Models) Hit->InVivo Promising Hits Lead Lead Compound InVivo->Lead

Caption: Workflow for developing tetrahydrocarbazole-based AD drugs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel, multi-target agents for the treatment of Alzheimer's disease. The established anti-cholinesterase, neuroprotective, and anti-amyloidogenic properties of related tetrahydrocarbazole derivatives provide a strong foundation for further research. The protocols and workflows outlined in this document offer a guide for researchers to systematically evaluate the therapeutic potential of new derivatives based on this versatile chemical framework. Future studies should focus on synthesizing and screening a library of derivatives to identify lead compounds with potent and balanced multi-target activity for in vivo evaluation in Alzheimer's disease models.

References

Application Notes & Protocols: Methylation of 1,2,3,9-Tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,9-Tetrahydro-4H-carbazol-4-one is a tricyclic heterocyclic compound that serves as a critical scaffold in medicinal chemistry.[1] Its derivatives are explored for a wide range of biological activities. The methylation of this core structure, particularly at the N9 position of the indole ring, is a key synthetic step in the preparation of various pharmacologically active molecules, including analogs of the potent 5-HT3 receptor antagonist Ondansetron, which is widely used as an antiemetic agent.[2][3] This document provides detailed protocols for the N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one, summarizes reaction conditions, and presents visual workflows for clarity.

Potential Methylation Sites

The structure of 1,2,3,9-tetrahydro-4H-carbazol-4-one presents two primary potential sites for methylation: the nitrogen atom at position 9 (N9) and the oxygen atom of the carbonyl group at position 4 (O4).

  • N9-Methylation: The secondary amine of the indole ring is nucleophilic and is the most common site for alkylation. This reaction leads to the formation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a key intermediate in many drug synthesis pathways.[2][3]

  • O4-Methylation: Methylation at the carbonyl oxygen would result in the formation of a vinyl ether. This is generally less favored under standard alkylating conditions used for amines but can occur with specific reagents.

This document will focus on the predominant and synthetically useful N9-methylation.

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Sulfate

This protocol is adapted from synthetic routes used in the development of Ondansetron analogs.[2][3] Dimethyl sulfate is a potent and efficient methylating agent for this transformation.

Materials:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,9-tetrahydro-4H-carbazol-4-one (1 equivalent) in acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The base acts as a proton scavenger.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or stir at a slightly elevated temperature (for DMF, 50-60°C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base (K₂CO₃).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-Alkylation using Methyl Iodide

This protocol utilizes methyl iodide, another common methylating agent, and a strong base in an aprotic polar solvent. This method is effective for the N-alkylation of various carbazole derivatives.[4][5]

Materials:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Stir plate and magnetic stir bar

  • Three-neck flask equipped with a dropping funnel and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Caution: NaH is highly reactive with water; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 1,2,3,9-tetrahydro-4H-carbazol-4-one (1 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the sodium salt.

  • Addition of Methylating Agent: Add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.

    • Pour the mixture into a larger volume of water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes various N-alkylation conditions for tetrahydrocarbazole systems reported in the literature. Direct yield reporting for the specific methylation of the parent compound is often embedded within a multi-step synthesis, but the conditions provide a valuable reference.

Starting MaterialAlkylating AgentBaseSolventConditionsProductYieldReference
1,2,3,9-Tetrahydro-4H-carbazol-4-oneDimethyl sulfate(Not specified)(Not specified)Methylation reaction1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-oneNot explicitly stated for this step[2][3]
Functionalized CarbazolesMethyl iodide(Not specified)Dimethyl sulfoxideN-methylationN-methylated carbazole derivatives44–67%[4]
Tetrahydro-1H-carbazolesPropargyl bromideSodium hydrideDMFN-alkylation9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazoleGood[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the typical synthetic sequence leading to the N-methylated target compound.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Carbazolone 1,2,3,9-Tetrahydro-4H- carbazol-4-one Phenylhydrazine->Carbazolone Fischer Indole Synthesis Cyclohexanedione Cyclohexanedione Cyclohexanedione->Carbazolone Fischer Indole Synthesis MethylCarbazolone 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one Carbazolone->MethylCarbazolone N-Methylation ((CH₃)₂SO₄ or CH₃I)

Caption: Synthetic pathway for 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.

N-Methylation Reaction Mechanism

This diagram shows the generalized Sₙ2 mechanism for the N-methylation of the carbazolone indole ring.

G start Carbazolone (R-NH) anion Carbazolone Anion (R-N⁻) start->anion + Base - HB⁺ product N-Methylated Product (R-N-CH₃) anion->product + CH₃-X leaving_group Leaving Group (X⁻) anion->leaving_group - X⁻ reagent Base (e.g., K₂CO₃) methylating_agent Methylating Agent (CH₃-X)

Caption: Generalized Sₙ2 mechanism for N-methylation.

References

Application Notes and Protocols for the Large-Scale Production of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the production of various pharmaceuticals, notably the antiemetic drug Ondansetron. The protocols detailed below are based on established chemical principles, primarily the Fischer indole synthesis, and are intended to be adaptable for industrial-scale production.

Overview of Synthetic Strategies

The primary and most industrially viable method for the synthesis of the this compound scaffold is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde. A specific application of this for tetrahydrocarbazoles is known as the Borsche–Drechsel cyclization.

Recent advancements in green chemistry have also demonstrated the potential for using ionic liquids as catalysts, which can offer environmental and operational benefits in a large-scale setting.

Key Synthetic Pathway: Fischer Indole Synthesis

The general scheme for the Fischer indole synthesis of this compound involves the reaction of N-methyl-N-phenylhydrazine with a suitable cyclohexanedione derivative under acidic conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 N-Methyl-N-phenylhydrazine Reaction_Step_1 Condensation & Cyclization Reactant1->Reaction_Step_1 Reactant2 1,3-Cyclohexanedione Reactant2->Reaction_Step_1 Acid Acid Catalyst (e.g., Acetic Acid, HCl) Acid->Reaction_Step_1 Solvent Solvent (e.g., Acetic Acid, Toluene) Solvent->Reaction_Step_1 Heat Heat Heat->Reaction_Step_1 Product This compound Byproduct Ammonia & Water Reaction_Step_1->Product Reaction_Step_1->Byproduct

Caption: General schematic of the Fischer indole synthesis for the target molecule.

Experimental Protocols

Protocol 1: Traditional Acid-Catalyzed Fischer Indole Synthesis

This protocol outlines a standard procedure using a common Brønsted acid catalyst.

Materials:

  • N-methyl-N-phenylhydrazine

  • 1,3-Cyclohexanedione

  • Glacial Acetic Acid (can act as both solvent and catalyst)

  • Toluene (optional co-solvent)

  • Sodium Bicarbonate Solution (for neutralization)

  • Suitable crystallization solvent (e.g., Ethanol, Isopropanol)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge N-methyl-N-phenylhydrazine and glacial acetic acid.

  • Addition of Ketone: Slowly add 1,3-cyclohexanedione to the stirred solution. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for a period of 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

    • Extract the product into an organic solvent such as toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to yield pure this compound.

    • Dry the purified product under vacuum.

Protocol 2: Ionic Liquid-Catalyzed "Green" Synthesis

This protocol utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly approach.[1]

Materials:

  • N-methyl-N-phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (catalyst)

  • Methanol (solvent)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a reactor, combine N-methyl-N-phenylhydrazine hydrochloride, 1,3-cyclohexanedione, [bmim][BF4], and methanol.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (typically shorter than traditional methods, e.g., 1-3 hours). Monitor for completion.

  • Work-up:

    • After cooling, pour the reaction mixture into water.

    • Extract the product with ethyl acetate. The ionic liquid will remain in the aqueous phase.

    • Separate the organic layer.

  • Purification and Catalyst Recycling:

    • Wash, dry, and concentrate the organic layer to obtain the crude product.

    • Purify by recrystallization.

    • The aqueous layer containing the ionic liquid can be concentrated and the catalyst reused for subsequent batches.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic protocols. Please note that actual results may vary depending on the specific reaction scale and conditions.

ParameterProtocol 1: Traditional Acid-CatalyzedProtocol 2: Ionic Liquid-Catalyzed
Reactant Ratio (Hydrazine:Ketone) 1 : 1.05-1.2 equivalents1 : 1.05-1.2 equivalents
Catalyst Loading N/A (Acetic Acid as solvent/catalyst)10-20 mol%
Reaction Temperature 110-120°CReflux (Methanol)
Reaction Time 4-8 hours1-3 hours
Typical Yield 75-85%80-90%
Purity (Post-Crystallization) >99%>99%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from starting materials to the final purified product.

G Start Starting Materials (Hydrazine & Ketone) Reaction Fischer Indole Synthesis (Acid or Ionic Liquid Catalysis) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Crystallization & Drying Workup->Purification Final_Product Pure this compound Purification->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling

  • N-methyl-N-phenylhydrazine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Acids: Glacial acetic acid and other acid catalysts are corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Organic solvents are flammable. Use in a well-ventilated area away from ignition sources.

  • Neutralization: The neutralization of acidic solutions with bicarbonate can be vigorous and should be performed slowly and with caution.

Conclusion

The large-scale production of this compound is readily achievable through the Fischer indole synthesis. While traditional acid-catalyzed methods are well-established, newer approaches using ionic liquids offer potential advantages in terms of reaction efficiency and environmental impact. Careful control of reaction parameters, along with appropriate work-up and purification procedures, are crucial for obtaining a high-purity product suitable for pharmaceutical applications. The protocols and data presented herein provide a solid foundation for researchers and process chemists to develop and optimize a robust and scalable manufacturing process.

References

Application Notes and Protocols: Carbazole Derivatives as Selective Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of carbazole derivatives as selective inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease. The following sections detail the inhibitory activity of various carbazole compounds, provide standardized protocols for their evaluation, and illustrate the underlying biochemical pathways and experimental workflows.

Introduction to Carbazole Derivatives as AChE Inhibitors

Carbazole, a nitrogen-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as therapeutic agents for neurodegenerative disorders.[1][2] The dysfunction of cholinergic neurons and the subsequent decline in acetylcholine levels are critical factors in the cognitive decline observed in Alzheimer's disease.[3] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a primary therapeutic strategy to manage the symptoms of Alzheimer's disease.[4][5] Carbazole derivatives have emerged as promising candidates for selective AChE inhibitors.[1][3] Selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is often desired to minimize potential peripheral side effects.[3]

Data Presentation: Inhibitory Activity of Carbazole Derivatives

The following tables summarize the in vitro inhibitory activity of selected carbazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, with higher values indicating greater selectivity for AChE.

Compound IDCarbazole Derivative Structure/ClassAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
Compound 3 6-Amino-2,3,4,9-tetrahydro-1H-carbazoleSelective for AChE--[3]
Compound 4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleSelective for AChE--[3]
Compound 17 N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineSelective for AChE--[3]
Compound 4c N-substituted carbazole derivative14.14--[6]
Compound 6c 2-methylbenzyl derivative of triazole-containing carbazole1.9--
Compound 3l 7-((12-(9H-carbazol-9-yl)dodecyl)oxy)-2H-chromen-2-one6.86Highly selective over BuChE-[7]
Compound 3d 4-((5-(9H-carbazol-9-yl)pentyl)oxy)-2H-chromen-2-one3.75 (eel AChE), 70.51 (human recombinant AChE)--[7][8]
Compound 3h Carbazole-coumarin hybrid6.72Highly selective over BuChE-[8]
Compound 8f 3-((9H-Carbazol-9-yl)methyl)-1-(4-chlorobenzyl)pyridin-1-ium chloride-0.073Highly selective for BuChE[9]
Compound 7e Carbazole-benzylpiperazine hybrid with para-fluorine substitution5.7--[10]
Compound 4a 9H-carbazole-4H-chromene hybrid5.7648.988.50[11]
Compound 4d 9H-carbazole-4H-chromene hybrid3.5842.7311.93[11]
Tl45b Thiazoloindazole-based derivative with bis(trifluoromethyl)phenyl-triazolyl group0.071-Selective for AChE[12][13]
Compound 8i G801-0274 derivative0.390.280.72[14]

Note: The specific experimental conditions (e.g., enzyme source) can influence IC50 values. Please refer to the cited literature for detailed information.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of carbazole derivatives as cholinesterase inhibitors.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and inhibition.[4][15] The principle involves the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[4] The rate of TNB formation is directly proportional to the enzyme activity.[4]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE[4][16]

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE[17][18]

  • Acetylthiocholine iodide (ATCI)[4]

  • Butyrylthiocholine iodide (BTCI)[18]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[4]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[4]

  • Test carbazole derivatives

  • Donepezil (or other known AChE inhibitor as a positive control)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate[15]

  • Microplate reader[17]

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]

    • AChE/BuChE Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[4]

    • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[4]

    • ATCI/BTCI Stock Solution (14-15 mM): Dissolve the substrate in deionized water. Prepare this solution fresh.[4]

    • Inhibitor Solutions: Dissolve test compounds and the positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[4]

  • Assay Protocol (96-well plate, final volume 200 µL):

    • Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control, and test compounds at various concentrations.[4]

    • To each well (except the blank), add 10 µL of the AChE or BuChE working solution.[4]

    • Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer with DMSO) to the corresponding wells.[4]

    • Add 160 µL of the assay buffer to all wells.

    • Add 10 µL of the DTNB working solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution to all wells.[4]

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min).

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Kinetic Studies of Enzyme Inhibition

Kinetic studies are performed to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[19][20] This is often achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations and then plotting the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[19][21]

Procedure:

  • Perform the cholinesterase inhibition assay as described above, but with varying concentrations of both the substrate (ATCI or BTCI) and the test inhibitor.

  • For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) at several different substrate concentrations.[22]

  • Calculate the reciprocals of the velocity (1/V₀) and substrate concentration (1/[S]).

  • Plot 1/V₀ versus 1/[S] for each inhibitor concentration.[21]

Data Analysis (Lineweaver-Burk Plot):

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts and slopes (Km is increased).[20][23]

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts and slopes (Vmax is decreased).[20][23]

  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are decreased).[19]

  • Mixed-type Inhibition: The lines will intersect at a point other than on the x or y-axis.[19]

The inhibition constant (Ki) can be determined from these plots, providing a measure of the inhibitor's potency.[23]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of acetylcholinesterase (AChE) and its inhibition by a carbazole derivative.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) [Presynaptic Neuron] ACh_post ACh [Synaptic Cleft] ACh_pre->ACh_post Release AChR Acetylcholine Receptor [Postsynaptic Neuron] ACh_post->AChR Binds AChE Acetylcholinesterase (AChE) ACh_post->AChE Hydrolysis Cholinergic_Signal Cholinergic Signal AChR->Cholinergic_Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbazole Carbazole Derivative (Inhibitor) Carbazole->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by a carbazole derivative.

Experimental Workflow for Screening AChE Inhibitors

This diagram outlines the general workflow for screening and characterizing carbazole derivatives as potential acetylcholinesterase inhibitors.

Experimental_Workflow cluster_workflow Screening Workflow start Start: Library of Carbazole Derivatives primary_screen Primary Screening: AChE Inhibition Assay (Single Concentration) start->primary_screen hit_compounds Identify 'Hit' Compounds primary_screen->hit_compounds hit_compounds->start Inactive dose_response Dose-Response Assay: Determine IC50 Values hit_compounds->dose_response Active selectivity_assay Selectivity Assay: BuChE Inhibition (IC50) dose_response->selectivity_assay kinetic_studies Kinetic Studies: Determine Inhibition Mechanism (e.g., Lineweaver-Burk Plot) selectivity_assay->kinetic_studies lead_compound Lead Compound(s) for Further Development kinetic_studies->lead_compound

Caption: General workflow for screening carbazole derivatives as AChE inhibitors.

Logical Relationship of Inhibition Types

This diagram illustrates the different types of enzyme inhibition that can be determined through kinetic studies.

Inhibition_Types cluster_inhibition Types of Enzyme Inhibition inhibition Enzyme Inhibition competitive Competitive (Binds to active site) inhibition->competitive non_competitive Non-competitive (Binds to allosteric site) inhibition->non_competitive uncompetitive Uncompetitive (Binds to ES complex) inhibition->uncompetitive mixed Mixed (Binds to E or ES complex) inhibition->mixed

Caption: Classification of reversible enzyme inhibition mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the two main reaction steps: Fischer Indole Synthesis and N-Methylation.

Step 1: Fischer Indole Synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation
Inappropriate Acid Catalyst The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Sub-optimal Reaction Temperature High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, a slight increase in temperature or the addition of more catalyst may be beneficial.
Poor Quality Starting Materials Ensure that the 1,3-cyclohexanedione and N-methyl-N-phenylhydrazine are of high purity. Impurities can lead to side reactions and a lower yield.

Issue 2: Formation of Tars and Polymeric Byproducts

Potential Cause Troubleshooting Recommendation
Excessively Strong Acid Catalyst Use the mildest possible acid catalyst that effectively promotes the reaction.
High Reaction Temperature Operate at the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
Prolonged Reaction Time Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed to avoid product degradation and byproduct formation.
Step 2: N-Methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one

Issue 3: Low Yield of N-Methylated Product

Potential Cause Troubleshooting Recommendation
Inefficient Deprotonation The choice of base is crucial for the deprotonation of the carbazole nitrogen. A weak base may not be sufficient. Stronger bases like sodium hydride (NaH) are often used. Ensure the base is fresh and handled under anhydrous conditions.
Choice of Methylating Agent Dimethyl sulfate and methyl iodide are common methylating agents. Dimethyl sulfate is often effective but is highly toxic. Methyl iodide is also effective but can be more expensive.
Inappropriate Solvent A dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended. Protic solvents will quench the carbazole anion.
Sub-optimal Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Optimization of the reaction temperature is recommended.

Issue 4: Formation of O-Methylated Byproduct

Potential Cause Troubleshooting Recommendation
Reaction Conditions Favoring O-Alkylation While N-methylation is generally favored, some O-methylation of the enolate can occur. Using a less polar aprotic solvent and a counter-ion that associates more strongly with the oxygen (e.g., from NaH) can favor N-alkylation.

Issue 5: Formation of Dimeric or Polymeric Byproducts

Potential Cause Troubleshooting Recommendation
Intermolecular Side Reactions Ensure that the deprotonated carbazole is efficiently trapped by the methylating agent. Adding the carbazole solution to a solution of the methylating agent might minimize intermolecular reactions between carbazole molecules.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of this compound?

A1: The overall yield can vary significantly based on the specific conditions used for each step. The Fischer indole synthesis step can often proceed in good yield (literature suggests yields can be in the range of 70-90% for similar carbazoles). However, the N-methylation step can be less efficient. For instance, a reported yield for the N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one using sodium hydride and dimethyl sulfate in DMF was only about 21%.[1] Therefore, optimizing the N-methylation step is critical for improving the overall yield.

Q2: How can I purify the final product, this compound?

A2: The most common methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures should be chosen. Common solvents for recrystallization of carbazole derivatives include ethanol, ethyl acetate, or mixtures of these with hexanes. Column chromatography using silica gel is also an effective method for separating the desired product from unreacted starting materials and byproducts.

Q3: Are there any alternative, higher-yielding methods for the synthesis?

A3: Research into alternative methods is ongoing. Some approaches focus on improving the Fischer indole synthesis step by using milder catalysts or microwave-assisted heating to reduce reaction times and side reactions. For the N-methylation step, exploring different base and methylating agent combinations could lead to improved yields.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Reported Yields for N-Alkylation of Carbazole Derivatives
Starting Material Alkylating Agent Base Solvent Yield (%) Reference
1,2,3,9-Tetrahydro-4H-carbazol-4-oneDimethyl sulfateNaHDMF~21[1]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleMethyl iodide--71[2]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleEthyl iodide--64[2]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazolePropyl iodide--46[2]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleButyl iodide--71[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one (via Fischer Indole Synthesis)

This protocol is adapted from general procedures for Fischer indole synthesis.

Materials:

  • 1,3-Cyclohexanedione

  • N-Methyl-N-phenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.

  • Add 1,3-cyclohexanedione (1.1 equivalents) to the solution.

  • Add glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,2,3,9-tetrahydro-4H-carbazol-4-one.

Protocol 2: N-Methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one

This protocol is based on a reported procedure with a noted low yield, offering a starting point for optimization.

Materials:

  • 1,2,3,9-tetrahydro-4H-carbazol-4-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous diethyl ether or hexanes to remove the mineral oil, and then carefully remove the solvent.

  • Add anhydrous DMF to the flask.

  • In a separate flask, dissolve 1,2,3,9-tetrahydro-4H-carbazol-4-one (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the carbazole to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and slowly add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Methylation A 1,3-Cyclohexanedione C 1,2,3,9-tetrahydro-4H-carbazol-4-one A->C B N-Methyl-N-phenylhydrazine B->C D 1,2,3,9-tetrahydro-4H-carbazol-4-one F This compound D->F E Methylating Agent (e.g., Dimethyl Sulfate) E->F

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield in Synthesis Step1 Fischer Indole Synthesis Issue? Start->Step1 Step2 N-Methylation Issue? Start->Step2 Catalyst Optimize Acid Catalyst Step1->Catalyst Yes Temp1 Adjust Reaction Temperature Step1->Temp1 Yes Purity1 Check Starting Material Purity Step1->Purity1 Yes Base Optimize Base Step2->Base Yes Solvent Use Anhydrous Aprotic Solvent Step2->Solvent Yes MethylatingAgent Check Methylating Agent Step2->MethylatingAgent Yes

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the N-methyl-N-phenylhydrazone of 1,3-cyclohexanedione. The hydrazone is typically formed in situ by reacting N-methyl-N-phenylhydrazine with 1,3-cyclohexanedione.

Q2: What are the critical parameters affecting the yield and purity of the product?

Several factors can significantly influence the success of the synthesis:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, acetic acid) are crucial. An inappropriate acid or concentration can lead to side reactions and the formation of tars.

  • Reaction Temperature: The reaction is often conducted at elevated temperatures. However, excessively high temperatures can promote the formation of polymeric byproducts and degradation of the desired product.

  • Purity of Starting Materials: The purity of N-methyl-N-phenylhydrazine and 1,3-cyclohexanedione is paramount. Impurities in the starting materials can lead to the formation of undesired side products.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Q3: What are the potential common impurities in the synthesis?

Common impurities can arise from starting materials, side reactions, or subsequent degradation. While a definitive, exhaustive list is not available in the public domain, based on the reaction mechanism, the following are potential impurities:

  • Unreacted Starting Materials: Residual N-methyl-N-phenylhydrazine and 1,3-cyclohexanedione may be present if the reaction does not go to completion.

  • Isomeric Byproducts: Due to the unsymmetrical nature of 1,3-cyclohexanedione, there is a possibility of forming an isomeric carbazolone product. The regioselectivity of the Fischer indole synthesis with such ketones can be influenced by the reaction conditions.

  • Polymeric/Tar-like Substances: As with many acid-catalyzed reactions at elevated temperatures, the formation of high molecular weight, tarry substances is a common issue, leading to purification challenges and reduced yields.

  • Oxidation Products: The carbazole ring system can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Cyclization Optimize the acid catalyst and its concentration. Polyphosphoric acid (PPA) is often effective for challenging cyclizations. Ensure the reaction temperature is appropriate and maintained consistently.
Decomposition of Starting Material or Product Avoid excessively high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incomplete Hydrazone Formation Ensure equimolar amounts of the hydrazine and dione are used. The in situ formation of the hydrazone is generally efficient, but for troubleshooting, pre-formation of the hydrazone can be considered.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Suggested Solution
Formation of Isomeric Products The regioselectivity of the cyclization can be sensitive to the acid catalyst and reaction conditions. A systematic screen of different acids and temperatures may be necessary to favor the formation of the desired isomer. Purification by column chromatography is typically required to separate isomers.
Unreacted Starting Materials Increase the reaction time or temperature moderately. Ensure efficient mixing.
Formation of Polymeric Byproducts Lower the reaction temperature. Use a milder acid catalyst. Ensure the reaction is not heated for an excessively long time.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Oily or Tarry Crude Product This is often due to the formation of polymeric impurities. Try to precipitate the product from the reaction mixture by adding a non-polar solvent. Trituration of the crude material with a suitable solvent can sometimes solidify the product and remove some impurities.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the Fischer indole synthesis is provided below. Note: This is a generalized procedure and may require optimization.

Materials:

  • 1,3-Cyclohexanedione

  • N-methyl-N-phenylhydrazine

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add N-methyl-N-phenylhydrazine (1 equivalent) to the solution.

  • Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of acetic acid to act as both solvent and catalyst).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent may be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Impurities start Impurity Detected in Product check_sm Check for Unreacted Starting Materials (TLC/HPLC) start->check_sm isomeric_check Suspect Isomeric Byproducts? check_sm->isomeric_check No optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check stoichiometry check_sm->optimize_reaction Yes polymer_check Observe Tar/Polymeric Residue? isomeric_check->polymer_check No modify_conditions Modify Reaction Conditions: - Screen different acid catalysts - Adjust temperature isomeric_check->modify_conditions Yes reduce_temp_acid Modify Reaction Conditions: - Lower reaction temperature - Use milder acid catalyst polymer_check->reduce_temp_acid Yes end Pure Product Obtained polymer_check->end No purification_sm Purify by Recrystallization or Column Chromatography optimize_reaction->purification_sm purification_sm->end advanced_purification Employ Advanced Purification: - Preparative HPLC - Careful column chromatography modify_conditions->advanced_purification advanced_purification->end triturate Triturate Crude Product with Non-polar Solvent reduce_temp_acid->triturate triturate->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Technical Support Center: Purification of Crude 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials from the Fischer indole synthesis, such as 1-methyl-1-phenylhydrazine and cyclohexanedione derivatives. Other potential impurities are side-products from the cyclization reaction and related carbazole isomers. In subsequent reactions, this compound itself can be an impurity in the synthesis of Ondansetron.[1]

Q3: What level of purity can I expect to achieve with these purification techniques?

A3: With optimized protocols, it is possible to achieve a purity of ≥98% as determined by HPLC.[1] The final purity will depend on the chosen method and the careful execution of the experimental protocol.

Troubleshooting Guides

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of my crude product. What should I do?

A4: A systematic solvent screening is recommended. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature. Based on the properties of similar carbazole derivatives, a mixture of petroleum ether and ethyl acetate (e.g., 90:10) has been shown to be effective.[2] Other potential solvent systems to screen include ethanol, methanol, and toluene.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Also, ensure that the chosen solvent does not have a high solubility for the product at low temperatures.

Silica Gel Column Chromatography

Q6: My compound is streaking on the silica gel column. What is causing this and how can I fix it?

A6: Streaking, or tailing, is often observed when purifying compounds with basic nitrogen atoms, like carbazoles, on acidic silica gel. This is due to strong interactions between the basic compound and the acidic silanol groups on the silica surface. To mitigate this, you can use a deactivated silica gel or add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.

Q7: I am not getting good separation between my product and an impurity. What adjustments can I make to my column chromatography protocol?

A7: To improve separation, you can optimize the solvent system. If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can provide better resolution. A shallow gradient, where the polarity of the eluent is increased slowly over time, is often effective. For this compound, a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a good starting point. An initial isocratic elution with a low polarity solvent (e.g., 2% ethyl acetate in petroleum ether) can help to elute non-polar impurities first, followed by a gradual increase in ethyl acetate concentration to elute the target compound.[2]

Preparative HPLC

Q8: What are the recommended starting conditions for preparative HPLC purification?

A8: A reverse-phase HPLC method is suitable for this compound.[3] A common mobile phase consists of a mixture of acetonitrile (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid to improve peak shape. The method is scalable and can be adapted for preparative separations.[3]

Q9: I am experiencing poor peak shape in my preparative HPLC run. What could be the issue?

A9: Poor peak shape in preparative HPLC can be due to several factors, including column overloading, inappropriate mobile phase pH, or secondary interactions with the stationary phase. To address this, ensure you are not exceeding the loading capacity of your column for this specific compound. You can also adjust the pH of the mobile phase with a suitable acid to ensure the compound is in a single ionic form. Using a high-purity stationary phase with low silanol activity can also minimize secondary interactions and improve peak symmetry.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >95%Moderate to HighSimple, cost-effective, good for removing gross impurities.Can have lower yields if the compound has some solubility in the cold solvent; may not remove closely related impurities.
Silica Gel Column Chromatography >98%GoodHigh resolution for closely related impurities, adaptable to various scales.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Preparative HPLC >99%Good to HighHighest resolution and purity, automated and reproducible.Requires specialized equipment, can be expensive, solvent consumption can be high.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., petroleum ether/ethyl acetate 90:10).

  • Dissolution: Gently heat the test tube. If the solid dissolves completely, it is a potentially suitable solvent.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is likely suitable for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of the hot, selected solvent in an Erlenmeyer flask.

  • Cooling: Allow the flask to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent.[2]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 petroleum ether/ethyl acetate).[2] If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase but a larger diameter and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the pure product peak.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by rotary evaporation or lyophilization, to obtain the purified solid product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Gross Impurity Removal column_chrom Column Chromatography crude->column_chrom Moderate to High Purity prep_hplc Preparative HPLC crude->prep_hplc Highest Purity purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check column_chrom->purity_check prep_hplc->purity_check pure_product Pure Product (≥98%) purity_check->pure_product Meets Specification

Caption: Purification workflow for crude this compound.

troubleshooting_logic cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals streaking Peak Streaking/Tailing start->streaking poor_sep Poor Separation start->poor_sep min_solvent Use Minimal Hot Solvent low_yield->min_solvent slow_cool Slow Cooling low_yield->slow_cool scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed deactivate_silica Deactivate Silica (e.g., with Triethylamine) streaking->deactivate_silica gradient_elution Optimize Gradient poor_sep->gradient_elution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mannich reaction in carbazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Mannich reaction for the synthesis of carbazolone derivatives.

Q1: My Mannich reaction with a hydroxycarbazolone substrate is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Mannich reaction with carbazolone substrates can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Iminium Ion Formation: The reaction's first step is the formation of an iminium ion from the aldehyde and the amine. Ensure your amine and aldehyde are of high purity. For less reactive amines, consider using a slight excess of the aldehyde. The reaction is often acid-catalyzed, so the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate iminium ion formation.[1][2]

  • Poor Nucleophilicity of the Carbazolone: The electron density of the carbazolone ring influences its nucleophilicity. Electron-withdrawing groups on the carbazolone ring can decrease its reactivity. In such cases, using more forcing reaction conditions, such as higher temperatures or a stronger catalyst, may be necessary.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. Polar protic solvents like ethanol or methanol can facilitate the reaction by stabilizing the intermediates.[3] However, in some cases, aprotic solvents like dioxane or toluene at elevated temperatures have been shown to be effective.[3][4] A systematic screening of solvents and temperatures is recommended.

  • Decomposition of Reactants or Products: Carbazolones and the resulting Mannich bases can be sensitive to high temperatures or strongly acidic/basic conditions. Monitor the reaction for the formation of degradation products by TLC or LC-MS. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate their formation:

  • Bis-amination: If your carbazolone has more than one active position, you might observe the addition of two aminomethyl groups. To favor mono-amination, you can try using a stoichiometric amount of the amine and aldehyde relative to the carbazolone. Running the reaction at a lower temperature can also increase selectivity.

  • Reaction at the Nitrogen Atom: The nitrogen of the carbazole ring can also be a site for aminomethylation, especially if it is unsubstituted. Protecting the carbazole nitrogen with a suitable protecting group can prevent this side reaction.

  • Self-condensation of the Aldehyde or Ketone: This is more common with enolizable aldehydes and ketones. Using a non-enolizable aldehyde like formaldehyde or benzaldehyde is a common strategy to avoid this.[2]

  • Retro-Mannich Reaction: The Mannich reaction can be reversible. If the product is unstable under the reaction conditions, it might revert to the starting materials or other intermediates. Optimizing the work-up procedure to quickly isolate the product can help minimize this.

Q3: The purification of my carbazolone Mannich base is proving to be difficult. What are some effective purification strategies?

A3: Purification of Mannich bases can be challenging due to their basic nature and potential for tailing on silica gel chromatography.

  • Acid-Base Extraction: Utilize the basicity of the Mannich product. After the reaction, you can perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated Mannich base will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified Mannich base back into an organic solvent.

  • Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. This can help to suppress the interaction of the basic product with the acidic silica gel and improve peak shape.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A new class of carbazole Mannich bases were synthesized from 4-hydroxycarbazole by reacting with aromatic aldehydes and cyclic amines under mild reaction conditions in good yields, and the method does not require column chromatographic purification for isolation of the products.[4]

Q4: How do substituents on the carbazolone ring affect the Mannich reaction?

A4: Substituents on the carbazolone ring can have a significant impact on the reaction's outcome due to electronic and steric effects.

  • Electronic Effects:

    • Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or alkyl groups increase the electron density of the carbazole ring, making it more nucleophilic and generally accelerating the reaction.

    • Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halides (-X) decrease the electron density, making the carbazolone less reactive. Reactions with electron-deficient carbazolones may require more forcing conditions (higher temperature, longer reaction times, or a more active catalyst). Substitution of the aromatic ring with electron-withdrawing groups appears to reduce the antioxidant ability of these Mannich bases.[5]

  • Steric Effects:

    • Bulky substituents near the reactive site on the carbazolone ring can hinder the approach of the electrophilic iminium ion, slowing down the reaction or even preventing it altogether. In such cases, using smaller amines or aldehydes might be beneficial.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of carbazolone Mannich bases, based on literature data.

Table 1: Effect of Solvent and Temperature on the Synthesis of 3-(phenyl(pyrrolidin-1-yl)methyl)-9H-carbazol-4-ol [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1TolueneReflux685
2Dioxane120592
3EthanolReflux1075
4AcetonitrileReflux880

Table 2: Influence of Amine and Aldehyde on the Synthesis of 4-Hydroxycarbazole Mannich Bases

EntryCarbazoloneAmineAldehydeYield (%)Reference
14-HydroxycarbazolePyrrolidineBenzaldehyde92[3]
22-HydroxycarbazoleAnilineFormaldehyde41.96[6]
34-HydroxycarbazoleMorpholine4-Chlorobenzaldehyde88[4]
44-HydroxycarbazolePiperidine4-Methoxybenzaldehyde90[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(phenyl(pyrrolidin-1-yl)methyl)-9H-carbazol-4-ol [3]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxycarbazole (1 mmol), benzaldehyde (1 mmol), and pyrrolidine (1 mmol) in dioxane (10 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Protocol 2: Synthesis of a Carbazole Derivative via Mannich Reaction [6]

  • Reactant Preparation: In a flask, dissolve aniline (1.5 mmol) and formaldehyde (3 mmol) in methanol. Stir the mixture for 30 minutes in an ice bath.

  • Addition of Carbazole: To the above mixture, add a solution of 2-hydroxycarbazole (1 mmol) in 10 mL of methanol.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from hot ethanol to obtain the purified product.

Visualizations

Experimental Workflow for Carbazolone Mannich Reaction

experimental_workflow start Start reactants 1. Mix Carbazolone, Aldehyde, and Amine in Solvent start->reactants reaction 2. Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup 3. Quench Reaction (e.g., add water) reaction->workup isolation 4. Isolate Crude Product (Filtration or Extraction) workup->isolation purification 5. Purify Product (Crystallization or Chromatography) isolation->purification characterization 6. Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the Mannich reaction of carbazolones.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Catalyst) check_reagents->check_conditions Pure/Correct optimize_reagents Use High Purity Reagents, Adjust Stoichiometry check_reagents->optimize_reagents Impure/Incorrect check_side_reactions Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_reactions Optimal optimize_conditions Screen Solvents and Temperatures, Add Catalyst check_conditions->optimize_conditions Suboptimal minimize_side_reactions Modify Conditions to Improve Selectivity (e.g., lower temp) check_side_reactions->minimize_side_reactions Side Products Detected no_improvement No Improvement check_side_reactions->no_improvement No Obvious Issues end Improved Yield optimize_reagents->end optimize_conditions->end minimize_side_reactions->end

Caption: Troubleshooting flowchart for addressing low yields in the Mannich reaction.

Simplified Mannich Reaction Pathway for Carbazolones

mannich_pathway cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack aldehyde Aldehyde (R'-CHO) iminium Iminium Ion [R'-CH=NR2]+ aldehyde->iminium + Amine, -H2O amine Amine (R2NH) amine->iminium product Mannich Base iminium->product + Carbazolone carbazolone Carbazolone carbazolone->product

Caption: Simplified reaction pathway of the Mannich reaction on a carbazolone substrate.

References

Optimizing Borsche-Drechsel cyclization reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the Borsche-Drechsel cyclization reaction for the synthesis of tetrahydrocarbazoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Borsche-Drechsel cyclization?

The Borsche-Drechsel cyclization is a chemical reaction that synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] It is a specific application of the more general Fischer indole synthesis. The reaction typically involves heating the arylhydrazone intermediate in the presence of an acid catalyst.

Q2: What is the general mechanism of the reaction?

The reaction mechanism is analogous to the Fischer indole synthesis and proceeds through several key steps:

  • Hydrazone Formation: An arylhydrazine condenses with cyclohexanone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a-sigmatropic rearrangement, which is the crucial bond-forming step.

  • Cyclization and Ammonia Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia to form the final tetrahydrocarbazole product.[2]

Q3: What are the typical catalysts used for this reaction?

A variety of acid catalysts can be used, ranging from traditional Brønsted and Lewis acids to modern solid acid catalysts. Common examples include:

  • Brønsted Acids: Glacial acetic acid, sulfuric acid, trifluoroacetic acid, and p-toluenesulfonic acid (p-TSA).[3][4]

  • Lewis Acids: Zinc chloride (ZnCl₂).[5]

  • Solid Acid Catalysts: Zeolites (e.g., H-ZSM-5, H-beta) and metal oxides (e.g., cerium phosphate). These are often highlighted for their reusability and milder reaction conditions.[6][7]

  • Other: Ceric ammonium nitrate (CAN) and ionic liquids have also been shown to be effective.[6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the Borsche-Drechsel cyclization.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What are some common methods for purifying the final product?

Purification of the crude tetrahydrocarbazole product can typically be achieved through:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline products. Common solvents for recrystallization include ethanol and methanol.

  • Column Chromatography: For higher purity or for non-crystalline products, silica gel column chromatography is often used. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine and cyclohexanone may be inefficient.Ensure the purity of your starting materials. Pre-forming the hydrazone before adding the cyclization catalyst can sometimes improve yields.
Inappropriate Acid Catalyst or Conditions: The strength and concentration of the acid catalyst are crucial. Harsh conditions can lead to degradation.Optimize the choice and amount of catalyst. Consider milder options like p-TSA or solid acid catalysts. A screen of different acids may be necessary. For temperature-sensitive substrates, lower the reaction temperature and extend the reaction time.
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, favoring a side reaction involving N-N bond cleavage over the desired cyclization.For substrates with strongly electron-donating groups, consider using a milder catalyst and lower temperatures to disfavor the cleavage pathway.
Steric Hindrance: Bulky substituents on either the arylhydrazine or the cyclohexanone can impede the reaction.Higher temperatures or longer reaction times may be required. Alternatively, a less sterically hindered catalyst might be beneficial.
Formation of Multiple Products/Side Reactions Further Reaction of the Product: In some cases, the tetrahydrocarbazole product can undergo further reactions under the acidic conditions, such as a second Fischer indole synthesis if excess arylhydrazine is present.[3]Optimize the stoichiometry of the reactants. Using a slight excess of the cyclohexanone derivative can help consume the arylhydrazine. Monitor the reaction closely with TLC and stop it once the desired product is maximized.
Air Oxidation: The tetrahydrocarbazole product can sometimes be oxidized to the corresponding carbazole, especially at high temperatures in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Product is an Oil: The resulting tetrahydrocarbazole may not be a crystalline solid, making isolation by filtration difficult.If the product is an oil, use extraction to isolate it from the reaction mixture. Purification can then be achieved by column chromatography.
Tarry Residues: Strong acids and high temperatures can lead to the formation of polymeric or tarry byproducts, complicating purification.Use milder reaction conditions (catalyst, temperature). Consider solvent-free conditions with a solid acid catalyst, which can sometimes reduce side reactions.

Data Presentation

Comparison of Catalysts for Tetrahydrocarbazole Synthesis

The following table summarizes the yield of tetrahydrocarbazole products from the reaction of various phenylhydrazines with cyclohexanones under different catalytic conditions. Note that direct comparison should be made with caution as the substrates and specific conditions vary between studies.

CatalystSubstratesSolventTemperatureTimeYield (%)Reference
Glacial Acetic AcidPhenylhydrazine & CyclohexanoneGlacial Acetic AcidReflux5 h30.79[8]
Glacial Acetic Acid / Trifluoroacetic Acid (1:3)Phenylhydrazine & Cyclohexanone-45-50°C (Ultrasonic)-98
Ceric Ammonium Nitrate (CAN)Substituted Phenylhydrazines & Cyclohexanone---85-95[6]
Zeolites (H-ZSM-5, H-beta, etc.)Various Arylhydrazines & CyclohexanoneAcetic Acid--35-69[6]
[bmim][BF₄] (Ionic Liquid)Substituted Phenylhydrazines & Cyclohexanone[bmim][BF₄]--Not specified, but effective[6]
p-Toluenesulfonic Acid (p-TSA)Phenylhydrazine & Cyclohexanone-Room Temp-Not specified, but effective
Polyphosphoric Acid (PPA)3-Indolebutyric acid---84[6]

Experimental Protocols

Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole

This protocol is a representative procedure for the Borsche-Drechsel cyclization.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Methanol or Ethanol (for recrystallization)

  • Petroleum Ether and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water, followed by a small amount of cold ethanol.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

    • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.

  • Drying: Dry the purified product under vacuum to obtain 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole as a solid.

Expected Yield: 70-85%[2]

Visualizations

Reaction Mechanism

Borsche_Drechsel_Mechanism Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation (-H₂O) Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Condensation (-H₂O) Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (H⁺) Rearranged Rearranged Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement (Δ) Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization (H⁺) Product Tetrahydrocarbazole Cyclized->Product Elimination of NH₃ Experimental_Workflow start Start setup Reaction Setup - Arylhydrazine - Cyclohexanone - Acid Catalyst start->setup reaction Heat to Reflux (2-4 hours) Monitor by TLC setup->reaction workup Work-up - Cool to RT - Quench with ice-water - Neutralize (NaHCO₃) reaction->workup filtration Isolation - Vacuum Filtration - Wash with H₂O & EtOH workup->filtration purification Purification filtration->purification recrystallization Recrystallization purification->recrystallization Crystalline Product chromatography Column Chromatography purification->chromatography Oily Product or Higher Purity characterization Characterization - NMR - Mass Spec - Melting Point recrystallization->characterization chromatography->characterization end End Product characterization->end Troubleshooting_Tree start Low or No Yield check_sm Starting materials consumed? start->check_sm check_hydrazone Hydrazone formation issue. - Check purity of reactants. - Pre-form hydrazone. check_sm->check_hydrazone no_sm_consumed check_side_products Multiple spots on TLC? check_sm->check_side_products yes_sm_consumed no_sm_consumed No yes_sm_consumed Yes optimize_conditions Side reactions occurring. - Lower temperature. - Use milder catalyst. - Adjust stoichiometry. check_side_products->optimize_conditions yes_side_products catalyst_issue Inefficient cyclization. - Screen different acid catalysts. - Increase catalyst loading. - Increase reaction time/temp. check_side_products->catalyst_issue no_side_products yes_side_products Yes no_side_products No

References

Storage and stability guidelines for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS No: 27387-31-1). This document offers guidelines on storage and stability, along with troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Storage and Stability Guidelines

Proper storage and handling are crucial for maintaining the chemical integrity and purity of this compound, a known impurity of Ondansetron, often referred to as Ondansetron Impurity C.[1][2][3] Adherence to the following guidelines will help minimize degradation and ensure reliable experimental outcomes.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. Several suppliers consistently advise refrigeration.[1][4]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of potential chemical degradation.
Light Protect from lightThe compound may be photosensitive; storage in an amber vial or a dark place is recommended to prevent photodegradation.[1]
Moisture Store in a dry place, in a tightly sealed containerTo prevent hydrolysis and other moisture-related degradation. For moisture-sensitive compounds, storage in a desiccator is advisable.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)For long-term storage, particularly of solutions, an inert atmosphere can prevent oxidation.
Shelf Life

Under the recommended storage conditions, one supplier suggests a shelf life of up to 36 months.[5] However, it is best practice to refer to the manufacturer's certificate of analysis for lot-specific expiry dates and to re-evaluate the purity of the compound if it has been stored for an extended period.

Solubility

This compound is reported to be soluble in solvents such as methanol and Dimethyl Sulfoxide (DMSO).[1] When preparing stock solutions for experimental use, it is advisable to use high-purity, anhydrous solvents. For long-term storage of solutions, it is recommended to store them at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
  • Potential Cause A: Degradation of the compound.

    • Troubleshooting Steps:

      • Verify that the compound has been stored under the recommended conditions (2-8°C, protected from light and moisture).

      • Review the age of the compound and its solution. Prepare fresh solutions from a new or properly stored solid sample.

      • Consider the possibility of degradation in the analytical method itself (e.g., on-column degradation).

  • Potential Cause B: Contamination.

    • Troubleshooting Steps:

      • Ensure all glassware and equipment are scrupulously clean.

      • Use high-purity solvents for sample and mobile phase preparation.

      • Analyze a solvent blank to rule out contamination from the solvent or analytical system.

Issue 2: Inconsistent or Poor Biological/Chemical Activity
  • Potential Cause A: Compound degradation.

    • Troubleshooting Steps:

      • Confirm the purity of the compound using an appropriate analytical method before use.

      • Assess the stability of the compound in the experimental medium (e.g., cell culture media, buffer) under the assay conditions (temperature, pH, light exposure).[6]

  • Potential Cause B: Low solubility in the experimental medium.

    • Troubleshooting Steps:

      • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium.

      • Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

      • Use sonication or gentle warming to aid dissolution, but be cautious as heat can also promote degradation.

Issue 3: Change in Physical Appearance (e.g., color)
  • Potential Cause: Degradation.

    • Troubleshooting Steps:

      • A change in the color of the solid compound (originally an off-white solid) may indicate degradation.[1]

      • Do not use the compound if a visible change in its appearance is observed.

      • Re-analyze the compound to determine its purity before any use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is primarily influenced by temperature, light, and moisture. Elevated temperatures can accelerate degradation, exposure to light may cause photodegradation, and moisture can lead to hydrolysis.[6]

Q2: How should I prepare solutions of this compound for my experiments?

It is recommended to prepare a fresh solution for each experiment. If a stock solution is required, it should be prepared in a high-purity, anhydrous solvent such as methanol or DMSO, stored at -20°C or below in tightly sealed vials, and protected from light.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q3: Is it necessary to bring the compound to room temperature before opening the container?

Yes, especially when the compound is stored in a refrigerator. Allowing the container to equilibrate to room temperature before opening prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.[4]

Q4: My experimental results are not reproducible. Could the stability of the compound be a factor?

Yes, inconsistent results can be a sign of compound instability. If the compound degrades over the course of an experiment or during storage between experiments, it can lead to variability in the results. It is crucial to handle and store the compound consistently and to verify its purity periodically.

Q5: What is a forced degradation study and is it relevant for this compound?

A forced degradation study involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[7] This helps in identifying potential degradation products and pathways and is crucial for developing stability-indicating analytical methods.[8][9] As this compound is a known impurity of a pharmaceutical product, such studies are highly relevant for its characterization and control.[8]

Experimental Protocols

General Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, typically HPLC with a PDA or MS detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Identify and quantify the parent compound and any degradation products.

    • Ensure mass balance is maintained, where the sum of the assay of the parent compound and the levels of all degradation products is close to the initial assay.

Visualizations

storage_workflow cluster_storage Recommended Storage Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Store at 2-8°C->Protect from Light Keep Dry & Sealed Keep Dry & Sealed Protect from Light->Keep Dry & Sealed Ready for Use Ready for Use Keep Dry & Sealed->Ready for Use Compound Received Compound Received Verify CoA Verify CoA Compound Received->Verify CoA Initial Check Verify CoA->Store at 2-8°C troubleshooting_workflow Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Prepare Fresh Solution Prepare Fresh Solution Check Storage Conditions->Prepare Fresh Solution Improper Storage Review Experimental Protocol Review Experimental Protocol Check Storage Conditions->Review Experimental Protocol Proper Storage Re-analyze Purity Re-analyze Purity Prepare Fresh Solution->Re-analyze Purity Problem Solved Problem Solved Re-analyze Purity->Problem Solved Purity Confirmed Consult Technical Support Consult Technical Support Re-analyze Purity->Consult Technical Support Purity Issue Review Experimental Protocol->Problem Solved Protocol Optimized Review Experimental Protocol->Consult Technical Support Protocol Seems Correct

References

Carbazole Isomer and Impurity Analysis: A Technical Support Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of carbazole isomers and impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My carbazole isomers are not separating and are co-eluting. What should I do?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to enhance column selectivity (α) and efficiency (N) is necessary.[1]

Initial Checks:

  • Confirm Co-elution: Asymmetrical peaks, such as those with shoulders or appearing broader than expected, can indicate co-elution.[2] If you are using a Diode Array Detector (DAD), perform a peak purity analysis to confirm if a peak represents a single compound.[2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1] A 10% decrease in the organic solvent content can lead to a threefold increase in retention time.[3]

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[4]

    • Modify pH: For ionizable carbazole derivatives, slight adjustments to the mobile phase pH can significantly impact retention and selectivity.[5][6] It is advisable to work at a pH that is at least one unit away from the pKa of the analytes for robust and reproducible results.[7]

    • Incorporate Additives: Using acidic modifiers like formic acid or phosphoric acid in the mobile phase is common for carbazole analysis.[8][9] These can help to suppress the ionization of residual silanol groups on the column, improving peak shape for basic carbazole compounds.[10]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Standard Reverse-Phase: While C18 columns are widely used, they may not always provide sufficient selectivity for isomers that have similar hydrophobicity.[1][11]

    • Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds like carbazoles through π-π interactions.[11]

    • Chiral Stationary Phases (CSPs): For chiral isomers (atropisomers) of carbazole, a chiral column is necessary.[12][13] Polysaccharide-based CSPs are commonly used for this purpose.[12]

  • Adjust Temperature:

    • Influence on Selectivity: Altering the column temperature can change the selectivity of the separation.[14] Lower temperatures often improve chiral separations.[14]

    • Preventing Interconversion: For atropisomers, which can interconvert, maintaining a low column temperature (e.g., 6°C) is critical to obtaining accurate results.[14]

Q2: I'm observing significant peak tailing for my carbazole compounds. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like some carbazole derivatives.[15][16]

Troubleshooting Steps:

  • Address Chemical Interactions:

    • Lower Mobile Phase pH: Carbazole and its derivatives can act as weak bases and interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[17] Operating at a lower pH (e.g., 2.5-3.5) with an acidic modifier like phosphoric or formic acid will protonate these silanols, minimizing these secondary interactions.[10][16]

    • Use a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites.[10] However, this can sometimes shorten column lifetime.[10]

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[15]

  • Check for Physical and Instrumental Problems:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[4] Try diluting your sample and re-injecting.

    • Column Void or Blockage: A void at the head of the column or a blocked frit can distort the peak shape.[4] If you suspect a blockage, and if the manufacturer's instructions permit, you can try back-flushing the column.

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[4]

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

A3: Unstable retention times can compromise peak identification and indicate issues with the HPLC system or method robustness.

Troubleshooting Steps:

  • Check the Pumping System:

    • Air Bubbles: Air trapped in the pump head or solvent lines can cause inconsistent flow rates. Ensure your mobile phases are properly degassed and purge the pump.

    • Faulty Check Valves: Malfunctioning check valves can lead to an inconsistent mobile phase composition and flow rate.

  • Verify Mobile Phase Preparation:

    • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each run. For buffered mobile phases, always adjust the pH of the aqueous portion before adding the organic solvent.[3]

    • Buffer Precipitation: If using buffers, ensure they are completely dissolved and soluble in the mobile phase mixture to prevent precipitation and system blockage.[4]

  • Ensure Column Equilibration:

    • Insufficient Equilibration Time: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when changing mobile phase compositions.

  • Control Column Temperature:

    • Temperature Fluctuations: Fluctuations in the column temperature can lead to shifts in retention times. Using a column oven will provide a stable temperature environment.[5]

Frequently Asked Questions (FAQs)

Q: What are the common impurities I should be looking for in my carbazole samples?

A: Impurities in carbazole can originate from the synthesis process or degradation. Common impurities include:

  • Isomeric Impurities: Commercial carbazole can contain trace amounts of isomers like 1H-benzo[f]indole and 5H-benzo[b]carbazole, which can significantly impact the material's photophysical properties.[18][19]

  • Starting Materials: Unreacted precursors from synthetic routes such as the Graebe-Ullmann or Bucherer synthesis.[20][21]

  • By-products: Compounds formed from side reactions during synthesis.[20]

  • Degradation Products: Impurities that form due to exposure of the final product to light, heat, or air.[20]

Q: Which type of HPLC column is best for separating carbazole isomers?

A: The choice of column depends on the nature of the isomers:

  • For positional isomers: A standard C18 or C8 column is a good starting point.[1] If co-elution occurs, a phenyl-based column may provide the necessary alternative selectivity due to π-π interactions.[11]

  • For chiral atropisomers: A chiral stationary phase (CSP) is essential.[12] Columns based on derivatized cellulose or cyclodextrin are often effective.[14]

Q: How does the mobile phase pH affect the retention of carbazole and its derivatives?

A: The mobile phase pH is a critical parameter, especially for N-substituted or other functionalized carbazoles that may have acidic or basic properties.[5]

  • For basic carbazole derivatives , increasing the pH will make them more neutral and thus more retained in reverse-phase HPLC. Conversely, decreasing the pH will protonate them, making them more polar and less retained.[22]

  • For acidic carbazole derivatives , decreasing the pH will make them more neutral and more retained, while increasing the pH will deprotonate them, making them less retained.[6] Controlling the pH is crucial for achieving reproducible separation and good peak shape.[7]

Q: What is a good starting point for developing an HPLC method for carbazole analysis?

A: A good starting point for a reverse-phase HPLC method for carbazole and related impurities would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from a lower to a higher percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or another appropriate wavelength based on the UV spectrum of your compounds.[23]

  • Column Temperature: 30-40 °C

This method can then be optimized by adjusting the gradient, pH, or switching to a different organic modifier or column as needed.

Data Presentation

Table 1: Typical HPLC Conditions for Carbazole Analysis

ParameterCondition 1Condition 2
Column Newcrom R1C18
Mobile Phase Acetonitrile (MeCN) / Water / Phosphoric AcidAcetonitrile (MeCN) / Water / Formic Acid
Particle Size 3 µm for UPLC applications5 µm
Application Analysis of Carbazole and N-substituted carbazolesGeneral purity analysis and impurity isolation
MS Compatibility Requires substitution of phosphoric acid with formic acidYes
Reference [8][9][8]

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Co-elution Insufficient selectivity or efficiencyOptimize mobile phase (solvent strength, organic modifier, pH), change stationary phase, adjust temperature.
Peak Tailing Secondary interactions with silanols, column overloadLower mobile phase pH, use an end-capped column, add a competing base, dilute the sample.
Shifting Retention Times Inconsistent flow rate, improper mobile phase prep, temperature fluctuationsDegas mobile phase, purge pump, check valves, ensure accurate mobile phase preparation, use a column oven.
High Backpressure Column frit blockage, buffer precipitationBack-flush the column (if permissible), filter samples and mobile phases, ensure buffer solubility.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the carbazole sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or pure acetonitrile). Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: Starting Method for Carbazole Isomer Separation

  • System Preparation:

    • Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 35°C.

    • Set the UV detector to 254 nm.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient, for example:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Data Analysis: Analyze the resulting chromatogram for peak resolution, shape, and retention time. Adjust the gradient slope, initial/final %B, or mobile phase pH as needed to optimize the separation.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Separation Problem (e.g., Co-elution, Poor Peak Shape) check_peak_shape Assess Peak Shape and Purity start->check_peak_shape co_elution Co-elution or Shoulder Peaks check_peak_shape->co_elution Asymmetric/Broad peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing good_shape Symmetrical Peaks, but Poor Resolution check_peak_shape->good_shape Symmetric optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Modifier) co_elution->optimize_mobile_phase check_chemical Investigate Chemical Causes peak_tailing->check_chemical good_shape->optimize_mobile_phase resolution_ok Resolution Acceptable? optimize_mobile_phase->resolution_ok change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl or Chiral) adjust_temp Adjust Temperature change_stationary_phase->adjust_temp adjust_temp->resolution_ok end_reassess End: Re-evaluate Method adjust_temp->end_reassess resolution_ok->change_stationary_phase No end End: Problem Solved resolution_ok->end Yes lower_ph Lower Mobile Phase pH (e.g., add Formic/Phosphoric Acid) check_chemical->lower_ph use_endcapped_col Use High-Purity End-capped Column lower_ph->use_endcapped_col shape_ok Peak Shape Acceptable? use_endcapped_col->shape_ok use_endcapped_col->end_reassess check_physical Investigate Physical Causes dilute_sample Dilute Sample (Check for Overload) check_physical->dilute_sample check_column_hardware Check Column Hardware (Frits, Voids) & Connections dilute_sample->check_column_hardware check_column_hardware->shape_ok check_column_hardware->end_reassess shape_ok->check_physical No shape_ok->end Yes

Caption: Troubleshooting workflow for HPLC separation of carbazole isomers.

References

Best practices for scaling up tetrahydrocarbazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of tetrahydrocarbazoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic methods.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of tetrahydrocarbazoles, particularly when using the Fischer indole (Borsche-Drechsel) synthesis and scaling up production.

Fischer Indole / Borsche-Drechsel Synthesis

Question: My Fischer indole synthesis of tetrahydrocarbazole is resulting in a low yield or failing completely. What are the potential causes and solutions?

Answer: Low yields in this synthesis are a common problem and can often be attributed to several factors:

  • Purity of Starting Materials: Phenylhydrazine is susceptible to oxidation. Using old or discolored phenylhydrazine can introduce impurities that inhibit the reaction. It is advisable to use freshly purified (distilled or recrystallized) starting materials.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[1] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1] It is recommended to screen various Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[1]

  • Sub-optimal Temperature: High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.[1] The ideal temperature is dependent on the specific substrates and catalyst used. Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume starting materials and generate impurities.

Question: I am observing the formation of significant amounts of tar-like substances in my reaction mixture. How can I minimize this?

Answer: Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures.[1][2] To mitigate this:

  • Optimize Acid Catalyst and Concentration: As mentioned, the choice of acid is crucial. Using a milder acid or a solid acid catalyst like Amberlite IR-120H can sometimes reduce side reactions.[2]

  • Temperature Control: Maintain strict control over the reaction temperature. For larger-scale reactions, using a jacketed reactor with efficient cooling can prevent localized hotspots that promote polymerization.[2]

  • Solvent Selection: The solvent should be chosen to ensure that all reactants and intermediates remain in solution, which can help minimize the formation of insoluble tars.[2]

  • Rate of Addition: In some cases, slow, controlled addition of the phenylhydrazine to the heated ketone-acid mixture can help to control the reaction rate and minimize side reactions.

Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can they be minimized?

Answer: Besides tar formation, other side products can arise:

  • Regioisomers: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric tetrahydrocarbazoles.[1] The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the less sterically hindered product.[1] Adjusting the reaction conditions, such as the acid catalyst and temperature, may influence the ratio of isomers.

  • Aldol Condensation Products: The starting ketone or aldehyde can undergo self-condensation under acidic conditions.[1]

  • Friedel-Crafts Type Products: If the aromatic ring of the hydrazine or carbonyl compound is highly activated, Friedel-Crafts-type side reactions can occur.[1]

  • N-N Bond Cleavage Products: In some cases, products arising from the cleavage of the nitrogen-nitrogen bond in the hydrazine can be observed.[1]

Minimizing these side reactions often involves careful optimization of the reaction conditions as described for improving yield and reducing tar formation.

Question: I'm having difficulty with the purification of the crude tetrahydrocarbazole. What are the best practices?

Answer: Purification can be challenging due to the nature of the crude product.

  • Initial Work-up: After the reaction, pouring the hot reaction mixture into a large volume of cold water can help to precipitate the crude product and separate it from the acid catalyst and other water-soluble impurities.[3]

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is a common and effective method for purifying the crude product.[4] The use of decolorizing carbon can help to remove colored impurities.[4] For temperature-sensitive products, a heated funnel is recommended during filtration to prevent premature crystallization.[4]

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel or alumina can be used for further purification.[5][6]

Scaling Up Tetrahydrocarbazole Synthesis

Question: I am trying to scale up my tetrahydrocarbazole synthesis from the lab scale to a larger production scale, and I'm experiencing a significant drop in yield. What are the common challenges in scaling up this synthesis?

Answer: Scaling up presents several challenges that can lead to decreased yields and increased impurities:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting degradation and side reactions.[2] Conversely, areas of low reactant concentration can slow down the reaction rate.

  • Exothermic Events: The Fischer indole synthesis is often exothermic.[2] What is a manageable temperature increase on a small scale can become a dangerous thermal runaway in a large reactor if not properly controlled, leading to product decomposition and safety hazards.[2]

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were present in negligible amounts at the lab scale but can now significantly interfere with the reaction.[2]

  • Changes in Reagent Addition Rates: The rate of addition of reagents, which is easily controlled in the lab, can have a more profound impact on the reaction profile at a larger scale, affecting temperature control and side product formation.[2]

Question: What are the best practices for successfully scaling up the synthesis of tetrahydrocarbazoles?

Answer:

  • Process Safety Analysis: Before scaling up, a thorough process safety analysis should be conducted to understand the thermal hazards of the reaction and to ensure that adequate cooling capacity is available to control any potential exotherms.

  • Reactor Design: Utilize reactors with appropriate agitation and heat transfer capabilities for the scale of the reaction. Jacketed reactors with controlled heating and cooling systems are essential.[2]

  • Continuous Flow Synthesis: For industrial-scale production, consider transitioning from a batch process to a continuous flow process. Continuous flow reactors offer superior heat and mass transfer, better temperature control, and can significantly reduce the formation of degradation products.[2]

  • Raw Material Qualification: Ensure the quality and purity of the starting materials are consistent and meet the required specifications for the scaled-up process.

  • Gradual Scale-Up: It is advisable to scale up the reaction in stages (e.g., from 1g to 10g to 100g) to identify and address any scale-dependent issues before moving to a much larger scale.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of tetrahydrocarbazole synthesis, providing a basis for comparison.

Synthetic Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield Reference
Borsche-Drechsel / Fischer Indole Cyclohexanone, PhenylhydrazineAcetic AcidAcetic AcidReflux2 hours76-85%[4]
Borsche-Drechsel / Fischer Indole Cyclohexanone, Phenylhydrazinep-Toluene sulfonic acid (p-TSA)---91-93%[7]
Microwave-assisted Fischer Indole Phenylhydrazine, CyclohexanoneK-10 montmorillonite clayMethanolMicrowave (600 W)3 minutes96%[7]
Palladium-Catalyzed Annulation o-Iodoaniline, CyclohexanonePalladium acetate (Pd(OAc)₂)N,N-dimethylformamide (DMF)105°C3-5 hours65%[5]
Photochemical C-H Functionalization Tetrahydrocarbazole, AnilineRose Bengal, Trifluoroacetic Acid (TFA)Toluene, MethanolRoom Temperature4 hours (coupling)High[8]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,2,3,4-Tetrahydrocarbazole via Borsche-Drechsel/Fischer Indole Synthesis

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Cyclohexanone (9.8 g, 0.1 mol, assuming 90% purity)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (36 g, 0.6 mol)

  • Methanol (for recrystallization)

  • Decolorizing Carbon

  • Water

  • 75% Ethanol

Equipment:

  • 1 L three-necked round-bottomed flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Beaker (1.5 L)

  • Büchner funnel and filter flask

Procedure:

  • Combine 9.8 g of cyclohexanone and 36 g of acetic acid in the 1 L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel.

  • Heat the mixture to reflux with stirring.

  • Slowly add 10.8 g of phenylhydrazine over a period of 1 hour through the dropping funnel.

  • Continue to heat the mixture at reflux for an additional hour.

  • Pour the hot reaction mixture into a 1.5 L beaker and stir while it solidifies.

  • Cool the mixture to approximately 5°C in an ice bath and filter the solid product with suction using a Büchner funnel.

  • Wash the filter cake sequentially with 100 mL of water and 100 mL of 75% ethanol.

  • Air-dry the crude solid overnight.

  • Recrystallize the crude product from approximately 70 mL of methanol, using decolorizing carbon to remove colored impurities. A heated funnel is recommended for the hot filtration.

  • Cool the methanol solution to induce crystallization. Collect the purified 1,2,3,4-tetrahydrocarbazole by filtration and dry under vacuum. The expected yield is 12.0–13.5 g (70–79%).

Protocol 2: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a procedure for the synthesis of indoles via palladium-catalyzed annulation.[5]

Materials:

  • o-Iodoaniline (4.4 g, 20 mmol)

  • Cyclohexanone (5.9 g, 60 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol)

  • Palladium acetate (Pd(OAc)₂) (2.24 mg, 0.1 mmol)

  • N,N-Dimethylformamide (DMF) (60 mL)

  • Isopropyl acetate (150 mL)

  • Water (50 mL)

  • Brine (50 mL)

  • Silica gel for chromatography

  • Ethyl acetate-heptane mixture (1:6) for elution

Equipment:

  • 100 mL two-necked flask

  • Nitrogen/vacuum line

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 100 mL two-necked flask, add o-iodoaniline (4.4 g), cyclohexanone (5.9 g), and DABCO (6.7 g) in DMF (60 mL).

  • Degas the mixture three times by alternating between vacuum and nitrogen backfill.

  • Add palladium acetate (2.24 mg) to the mixture.

  • Degas the mixture twice more.

  • Heat the reaction mixture at 105°C for 3-5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between isopropyl acetate (150 mL) and water (50 mL) in a separatory funnel.

  • Separate the organic layer, wash it with brine (50 mL), and then concentrate it to dryness under vacuum using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate-heptane (1:6) mixture as the eluent to yield 1,2,3,4-tetrahydrocarbazole. The expected yield is approximately 2.22 g (65%).

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow start Start: Phenylhydrazine + Cyclohexanone hydrazone Hydrazone Formation (Acid Catalyst, Heat) start->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination product Product: Tetrahydrocarbazole elimination->product workup Work-up & Purification product->workup

Caption: A simplified workflow for the Fischer indole synthesis of tetrahydrocarbazole.

Logical Relationships in the Borsche-Drechsel/Fischer Indole Mechanism

Borsche_Drechsel_Mechanism cluster_start Initial Reaction cluster_rearrangement Key Transformations cluster_end Final Product Formation phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone phenylhydrazine->phenylhydrazone + Cyclohexanone (Acid Catalyst) cyclohexanone Cyclohexanone enamine Enamine Tautomer phenylhydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Intramolecular Attack thc Tetrahydrocarbazole aminal->thc - NH3 (Aromatization) ammonia Ammonia (byproduct) aminal->ammonia

Caption: Key mechanistic steps in the Borsche-Drechsel/Fischer indole synthesis.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_acid Optimize Acid Catalyst (Type & Concentration) check_purity->optimize_acid [No] impure Impure Materials (e.g., oxidized phenylhydrazine) check_purity->impure [Yes] optimize_temp Optimize Reaction Temperature optimize_acid->optimize_temp [No] wrong_acid Incorrect Acid/ Concentration optimize_acid->wrong_acid [Yes] use_inert Use Inert Atmosphere optimize_temp->use_inert [No] wrong_temp Temperature Too High/Low (Tarring or Incomplete Rxn) optimize_temp->wrong_temp [Yes] oxidation Oxidative Side Reactions use_inert->oxidation [Yes] purify Action: Purify/ Use Fresh Reagents impure->purify screen_acids Action: Screen Brønsted & Lewis Acids wrong_acid->screen_acids monitor_tlc Action: Monitor by TLC & Adjust Temperature wrong_temp->monitor_tlc run_under_n2 Action: Run Reaction under N2 or Ar oxidation->run_under_n2

Caption: A decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Resolving Issues with Solvent Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the removal of solvents from final products.

Rotary Evaporation

Rotary evaporation is a common technique for gentle solvent removal. However, various issues can arise during the process.

Troubleshooting Guide: Rotary Evaporation
Issue Potential Cause Solution
Bumping/Foaming - Vacuum applied too quickly- Bath temperature too high- Flask rotation too slow- Sample contains surfactants- Gradually apply vacuum[1].- Set the bath temperature 20°C higher than the solvent's boiling point under the applied vacuum[2].- Increase rotation speed to 150-200 rpm.- Use a bump trap or an anti-foaming agent[3][4].- Ensure the flask is not more than half full[2].
Slow Evaporation - Vacuum pressure is too high (not low enough)- Bath temperature is too low- System has a leak- Condenser is not cold enough- Lower the vacuum pressure to decrease the solvent's boiling point[5].- Increase the bath temperature, but not exceeding the compound's degradation temperature[5].- Check all seals, O-rings, and glass joints for leaks. Apply vacuum grease to joints[5].- Ensure a steady flow of coolant at a temperature at least 20°C lower than the solvent's boiling point[2].
Product is a Sticky Oil or Tar - Residual solvent remains trapped in the product.- Dissolve the oil in a small amount of a low-boiling-point solvent (e.g., diethyl ether or dichloromethane) and re-evaporate[6]. Repeat this process 2-3 times.
No Solvent Evaporation - Incorrect solvent layer is being evaporated- Water bath is not heated- Verify that you are evaporating the organic layer and not an aqueous layer[7].- Check the power supply and settings of the water bath[8].
Product Solidifies on Flask Walls - Compound has low solubility in the chosen solvent at the evaporation temperature.- Before all the solvent has been removed, add a co-solvent in which the product is more soluble to create a slurry.
FAQs: Rotary Evaporation

Q: What is the "Rule of 20" for setting rotary evaporator parameters?

A: The "Rule of 20" is a general guideline for setting the temperatures of the heating bath and the condenser. It states that the heating bath temperature should be 20°C higher than the desired vapor temperature (boiling point of the solvent at the applied pressure), and the condenser coolant temperature should be at least 20°C lower than the vapor temperature[2][9].

Q: How can I prevent my sample from being lost due to bumping?

A: To prevent sample loss from bumping, you can use a larger evaporation flask (no more than half full), gradually apply the vacuum, and use a bump trap. A bump trap is a piece of glassware connected between the evaporation flask and the vapor duct that will catch any splashed sample[3][4].

Experimental Protocol: Determining Optimal Rotary Evaporator Settings

This protocol outlines a method for determining the optimal settings for a new solvent.

  • Identify the Solvent's Boiling Point: Find the atmospheric boiling point of the solvent from a reliable source.

  • Consult a Vapor Pressure/Temperature Nomograph: Use a nomograph to find the boiling point of the solvent at a reduced pressure. A typical starting vacuum for many solvents is around 100 mbar.

  • Apply the "Rule of 20":

    • Set the heating bath temperature 20°C higher than the boiling point you determined in step 2.

    • Set the condenser coolant temperature at least 20°C lower than the boiling point from step 2.

  • Initial Test Run:

    • Fill the evaporating flask with a small amount of the solvent (no sample).

    • Set the rotation speed to approximately 150 rpm.

    • Gradually apply the vacuum to the target pressure.

    • Observe the evaporation. If it is too slow, you can gradually decrease the pressure or increase the bath temperature. If it is too vigorous (bumping), slowly increase the pressure.

  • Record Optimal Parameters: Once you have achieved a smooth and efficient evaporation rate, record the vacuum pressure, bath temperature, and condenser temperature as your optimal parameters.

Logical Workflow for Rotary Evaporation Troubleshooting

G start Solvent Removal Issue with Rotary Evaporator issue Identify the Primary Issue start->issue bumping Bumping or Foaming issue->bumping Violent Boiling slow_evap Slow or No Evaporation issue->slow_evap Inefficient Removal oily_product Sticky/Oily Product issue->oily_product Product Consistency check_vacuum Check Vacuum Settings bumping->check_vacuum check_temp Check Bath Temperature bumping->check_temp check_rotation Check Rotation Speed bumping->check_rotation use_bumptrap Use Bump Trap/Anti-foam bumping->use_bumptrap slow_evap->check_vacuum slow_evap->check_temp check_leak Check for System Leaks slow_evap->check_leak check_condenser Check Condenser Temp. slow_evap->check_condenser solvent_swap Perform Solvent Swap oily_product->solvent_swap end Issue Resolved check_vacuum->end check_temp->end check_rotation->end use_bumptrap->end check_leak->end check_condenser->end re_evaporate Re-dissolve and Re-evaporate solvent_swap->re_evaporate re_evaporate->end

Troubleshooting workflow for rotary evaporation.

Lyophilization (Freeze-Drying)

Lyophilization is a process used to remove a solvent, typically water, from a frozen sample through sublimation.

Troubleshooting Guide: Lyophilization
Issue Potential Cause Solution
Product Collapse or Meltback - Primary drying temperature is too high (above the collapse temperature).- Incomplete freezing of the product.- Lower the shelf temperature during primary drying.- Ensure the product is completely frozen before starting primary drying. An annealing step can help ensure complete freezing[7].
Prolonged Drying Time - Chamber pressure is too high.- Inefficient heat transfer to the product.- Ice crystals are too small, increasing resistance to vapor flow.- Lower the chamber pressure setpoint.- Ensure good contact between vials and shelves.- Optimize the freezing protocol to form larger ice crystals (e.g., slower cooling or an annealing step).
Incomplete Drying/High Residual Moisture - Secondary drying time is too short or temperature is too low.- Product cake is too thick.- Increase the duration or temperature of the secondary drying phase.- Reduce the fill volume in the vials.
Vial Breakage - Thermal stress from rapid cooling or heating.- Vials are not suitable for lyophilization.- Use a slower cooling and heating ramp rate.- Use vials specifically designed for lyophilization that can withstand low temperatures.
Product "Pops Out" of Vial - Explosive evaporation of unfrozen liquid when vacuum is applied.- Ensure the product is completely frozen before pulling a vacuum. Lowering the shelf temperature during freezing can help[10].
FAQs: Lyophilization

Q: What is the importance of the collapse temperature?

A: The collapse temperature is the critical temperature above which the product loses its rigid structure during primary drying, leading to a collapsed, sticky, and often unacceptable product. The shelf temperature during primary drying must be kept below the collapse temperature to ensure the formation of a well-defined, porous cake structure.

Q: What is annealing in lyophilization?

A: Annealing is a process where the product is held at a temperature above its glass transition temperature but below its melting point for a period of time after initial freezing. This allows for the growth of larger ice crystals, which can lead to faster primary drying and a more uniform final product[7].

Experimental Protocol: Basic Lyophilization Cycle Development

This protocol provides a basic framework for developing a lyophilization cycle.

  • Thermal Characterization:

    • Determine the critical temperatures of your formulation, including the glass transition temperature (Tg') and the collapse temperature (Tc), using techniques like Differential Scanning Calorimetry (DSC) and Freeze-Dry Microscopy (FDM).

  • Freezing Step:

    • Set the shelf temperature to at least 10-20°C below the Tg'. A common freezing temperature is -40°C to -50°C.

    • Hold the product at this temperature for a sufficient time to ensure complete freezing. This can be several hours.

    • Consider including an annealing step if your product benefits from larger ice crystals.

  • Primary Drying Step:

    • Set the chamber pressure to a low level, typically between 50 and 200 mTorr.

    • Set the shelf temperature to just below the determined collapse temperature. A conservative starting point is 5-10°C below Tc.

    • Monitor the product temperature and the progress of sublimation. The primary drying is complete when the product temperature begins to rise towards the shelf temperature.

  • Secondary Drying Step:

    • Increase the shelf temperature to accelerate the removal of bound water. A typical temperature is between 20°C and 40°C, but this is highly product-dependent.

    • Continue secondary drying until the desired low residual moisture content is achieved.

  • Cycle Optimization:

    • Analyze the final product for cake appearance, residual moisture, and reconstitution time.

    • Adjust the cycle parameters (e.g., shelf temperature, pressure, and duration of each step) in subsequent runs to optimize the cycle for both product quality and efficiency[11][12].

Logical Workflow for Lyophilization Troubleshooting

G start Lyophilization Issue issue Identify the Primary Issue start->issue collapse Product Collapse/Meltback issue->collapse Poor Cake Structure long_drying Prolonged Drying Time issue->long_drying Inefficient Cycle high_moisture High Residual Moisture issue->high_moisture Incomplete Drying check_temp Verify Primary Drying Temperature < Tc collapse->check_temp check_freezing Ensure Complete Freezing collapse->check_freezing check_pressure Check Chamber Pressure long_drying->check_pressure optimize_freezing Optimize Freezing Protocol (e.g., Annealing) long_drying->optimize_freezing check_secondary_drying Check Secondary Drying Parameters (Time/Temp) high_moisture->check_secondary_drying check_fill_volume Check Vial Fill Volume high_moisture->check_fill_volume end Issue Resolved check_temp->end check_freezing->end check_pressure->end optimize_freezing->end check_secondary_drying->end check_fill_volume->end

Troubleshooting workflow for lyophilization.

Precipitation

Precipitation is a common method for isolating a product from a solution by reducing its solubility.

Troubleshooting Guide: Precipitation
Issue Potential Cause Solution
Incomplete Precipitation/Low Yield - Insufficient amount of anti-solvent added.- The chosen anti-solvent is not effective enough.- Product is too soluble under the precipitation conditions (temperature, pH).- Gradually add more anti-solvent.- Perform a solubility test to select a more effective anti-solvent.- Lower the temperature of the mixture.- Adjust the pH to the point of minimum solubility (isoelectric point for proteins).
Product Oiling Out (Forms a Liquid Instead of a Solid) - High concentration of the product.- The degree of supersaturation is too high, leading to liquid-liquid phase separation.- Dilute the initial solution before adding the anti-solvent.- Add the anti-solvent more slowly and with vigorous stirring.- Lower the temperature of the solution.
Product is Difficult to Filter - Very fine particles are formed.- Product is gummy or amorphous.- Allow the precipitate to age (sit for a period of time) to allow for particle growth.- Try a different anti-solvent or a mixture of anti-solvents.- Use a filter aid like celite.
Impurities Co-precipitate with the Product - The chosen anti-solvent also causes impurities to precipitate.- Impurities are trapped within the crystal lattice of the product.- Select a more selective anti-solvent.- Perform a re-crystallization of the precipitated product.
FAQs: Precipitation

Q: What is an anti-solvent and how do I choose one?

A: An anti-solvent is a solvent in which your product is insoluble, but is miscible with the solvent in which your product is dissolved. To choose an anti-solvent, you should look for a solvent that has a different polarity than your primary solvent. For example, if your product is dissolved in a polar solvent like water, a non-polar organic solvent like hexane or diethyl ether might be a good anti-solvent.

Q: How can I improve the purity of my precipitated product?

A: To improve purity, you can perform a re-crystallization. This involves dissolving the impure precipitate in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.

Experimental Protocol: Anti-Solvent Screening for Precipitation

This protocol describes a small-scale method to screen for an effective anti-solvent.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your product in a solvent in which it is highly soluble.

  • Aliquot the Stock Solution: In separate small vials or test tubes, add a known volume (e.g., 1 mL) of your stock solution.

  • Test a Range of Anti-Solvents: To each vial, add a different potential anti-solvent dropwise while stirring. Use a variety of anti-solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, acetonitrile, hexane, toluene).

  • Observe Precipitation: Observe each vial for the formation of a precipitate. Note the following:

    • The approximate volume of anti-solvent required to induce precipitation.

    • The nature of the precipitate (e.g., crystalline, amorphous, oily).

    • The color and any other visual characteristics.

  • Assess Yield (Qualitatively): After allowing the precipitates to settle, visually compare the amount of solid formed in each vial to get a qualitative idea of the precipitation efficiency.

  • Select the Best Anti-Solvent: The ideal anti-solvent will cause rapid and complete precipitation of a crystalline solid with the addition of a reasonable volume.

Logical Workflow for Precipitation Troubleshooting

G start Precipitation Issue issue Identify the Primary Issue start->issue low_yield Low or No Yield issue->low_yield Poor Recovery oiling_out Product Oils Out issue->oiling_out Non-Solid Product filterability Difficult to Filter issue->filterability Fine/Gummy Solid check_antisolvent Check Anti-Solvent (Amount and Type) low_yield->check_antisolvent check_conditions Check Conditions (Temp, pH) low_yield->check_conditions check_concentration Check Initial Concentration oiling_out->check_concentration check_addition_rate Check Anti-Solvent Addition Rate oiling_out->check_addition_rate age_precipitate Age the Precipitate filterability->age_precipitate use_filter_aid Use Filter Aid filterability->use_filter_aid end Issue Resolved check_antisolvent->end check_conditions->end check_concentration->end check_addition_rate->end age_precipitate->end use_filter_aid->end

Troubleshooting workflow for precipitation.

References

Validation & Comparative

A Comparative Guide to Intermediates in 5-HT3 Antagonist Synthesis: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one as a Key Player

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with other critical intermediates in the synthesis of potent 5-HT3 receptor antagonists. We will delve into the synthetic pathways of leading antiemetic drugs—Ondansetron, Granisetron, and Palonosetron—offering a comparative analysis of their core intermediates, reaction efficiencies, and overall yields, supported by experimental data.

Introduction to 5-HT3 Antagonists and Their Synthesis

5-HT3 receptor antagonists are a class of drugs, often referred to as "setrons," that are highly effective in preventing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Their mechanism of action involves the selective blockade of the 5-HT3 receptor, a ligand-gated ion channel found on peripheral vagal nerve terminals and in the chemoreceptor trigger zone of the brain.[2][3] The synthesis of these complex molecules relies on the efficient construction of their core heterocyclic structures, where the choice of intermediates plays a pivotal role in determining the overall yield, purity, and scalability of the manufacturing process.

This compound: The Cornerstone of Ondansetron Synthesis

This compound is a crucial intermediate in the synthesis of Ondansetron, the first-generation 5-HT3 antagonist that revolutionized antiemetic therapy. The synthesis of Ondansetron from this intermediate is a well-established multi-step process.

The synthetic journey to Ondansetron typically begins with the Fischer indole synthesis, reacting phenylhydrazine with 1,3-cyclohexanedione to form 1,2,3,9-tetrahydro-4H-carbazol-4-one. This precursor is then methylated to yield this compound.[4] The subsequent key steps involve a Mannich reaction to introduce a reactive aminomethyl group at the C3 position, followed by a nucleophilic substitution with 2-methylimidazole to furnish the final Ondansetron molecule.[4][5]

Various process optimizations have led to high-yielding, one-pot syntheses of Ondansetron from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, with some reported overall yields in the range of 90-92%.[6][7]

Alternative Intermediates in the Synthesis of Other Leading 5-HT3 Antagonists

While this compound is central to Ondansetron, other prominent 5-HT3 antagonists are synthesized from distinct intermediates, showcasing the diversity of chemical approaches in this therapeutic class.

Granisetron: A Fusion of Indazole and a Bicyclic Amine

The synthesis of Granisetron, another potent 5-HT3 antagonist, hinges on the coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine .[2] The core of the synthesis is the formation of a robust amide bond between the activated carboxylic acid (often as an acyl chloride) and the bicyclic amine.[8] This approach offers a convergent synthesis, allowing for the independent preparation and purification of the two key fragments before their final assembly.

Palonosetron: A Stereospecific Assembly

Palonosetron, a second-generation 5-HT3 antagonist with a longer half-life, is synthesized from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid .[5][9] The synthesis is stereospecific and involves an initial acylation to form an amide, followed by a reduction and a final cyclization step to construct the characteristic pentacyclic core of Palonosetron.[5][9] A reported total yield for this multi-step process is approximately 76%.[5][9]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of Ondansetron, Granisetron, and Palonosetron, highlighting the performance of their respective intermediates.

5-HT3 AntagonistKey Intermediate(s)Key Reaction(s)Reported Overall Yield
Ondansetron This compoundMannich Reaction & Nucleophilic Substitution~90-92% (one-pot)[6][7]
Granisetron 1-methyl-indazole-3-carboxylic acid & endo-9-methyl-9-azabicyclo[3.3.1]non-3-amineAmide Coupling87.7%[10]
Palonosetron (S)-3-amino-quinuclidine & (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acidAcylation, Reduction, Cyclization~76%[5][9]

Experimental Protocols

Synthesis of this compound
  • Methylation of 1,2,3,9-Tetrahydro-4H-carbazol-4-one: To a solution of 1,2,3,9-Tetrahydro-4H-carbazol-4-one in a suitable solvent such as acetone, add a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).[4]

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to afford this compound as a solid.

One-pot Synthesis of Ondansetron from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
  • A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a secondary amine salt (e.g., dimethylamine hydrochloride), and paraformaldehyde is heated in a solvent system of acetic acid and a hydrocarbon solvent (e.g., toluene).[6]

  • The reaction is monitored until the starting material is consumed.

  • The solvent is then removed under vacuum.

  • To the residue, 2-methylimidazole and a suitable solvent system (e.g., acetonitrile/water or DMF/water) are added, and the mixture is heated.[6]

  • Upon completion of the reaction, the mixture is cooled to precipitate the crude Ondansetron, which is then collected by filtration and purified by recrystallization.[6]

Synthesis of Granisetron
  • Activation of 1-methyl-indazole-3-carboxylic acid: 1-methyl-indazole-3-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride.[10]

  • Amide Coupling: The freshly prepared acyl chloride is then added to a solution of endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine and a base (e.g., triethylamine) in an inert solvent.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then worked up by washing with aqueous solutions to remove impurities.

  • The organic layer is dried and concentrated to give crude Granisetron, which can be further purified by recrystallization or conversion to its hydrochloride salt.

Synthesis of Palonosetron
  • Acylation: (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid is activated (e.g., with thionyl chloride) and then reacted with (S)-3-amino-quinuclidine to form the corresponding amide intermediate, (S,S)-quinuclidine tetralin formamide.[11]

  • Reduction: The amide is then reduced using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., boron trifluoride diethyl etherate).[11]

  • Cyclization: The resulting amine undergoes an intramolecular cyclization reaction, often promoted by an acid, to form the final pentacyclic structure of Palonosetron.[5][9]

  • The product is then isolated and purified, often as its hydrochloride salt.[5]

Visualizing the Pathways

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

G 5-HT3 Receptor Signaling Pathway Chemotherapy Chemotherapy/ Radiotherapy Enterochromaffin_Cells Enterochromaffin Cells (Gut) Chemotherapy->Enterochromaffin_Cells damage Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin release 5_HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin->5_HT3_Receptor_Peripheral binds to 5_HT3_Receptor_Central 5-HT3 Receptor Serotonin->5_HT3_Receptor_Central binds to Vagal_Afferents Vagal Afferents CTZ Chemoreceptor Trigger Zone (Brain) Vagal_Afferents->CTZ 5_HT3_Receptor_Peripheral->Vagal_Afferents activates Vomiting_Center Vomiting Center CTZ->Vomiting_Center 5_HT3_Receptor_Central->CTZ activates Emesis Nausea & Vomiting Vomiting_Center->Emesis 5_HT3_Antagonists 5-HT3 Antagonists (e.g., Ondansetron) 5_HT3_Antagonists->5_HT3_Receptor_Peripheral block 5_HT3_Antagonists->5_HT3_Receptor_Central block

Caption: Mechanism of action of 5-HT3 antagonists in preventing emesis.

G Comparative Synthesis Workflow of 5-HT3 Antagonists cluster_ondansetron Ondansetron Synthesis cluster_granisetron Granisetron Synthesis cluster_palonosetron Palonosetron Synthesis O_Start 1,2,3,9-Tetrahydro- 4H-carbazol-4-one O_Inter1 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one O_Start->O_Inter1 Methylation O_Inter2 Mannich Base Intermediate O_Inter1->O_Inter2 Mannich Reaction Ondansetron Ondansetron O_Inter2->Ondansetron Substitution with 2-methylimidazole G_Inter1 1-methyl-indazole- 3-carboxylic acid Granisetron Granisetron G_Inter1->Granisetron Amide Coupling G_Inter2 endo-9-methyl-9- azabicyclo[3.3.1]non-3-amine G_Inter2->Granisetron P_Inter1 (S)-3-amino-quinuclidine P_Inter3 Amide Intermediate P_Inter1->P_Inter3 Acylation P_Inter2 (S)-1,2,3,4-tetrahydro- 1-naphalenecarboxylic acid P_Inter2->P_Inter3 Palonosetron Palonosetron P_Inter3->Palonosetron Reduction & Cyclization

Caption: Overview of synthetic routes for major 5-HT3 antagonists.

Conclusion

The synthesis of 5-HT3 antagonists employs a range of chemical strategies, with the choice of intermediates being a critical determinant of the overall efficiency. This compound serves as a highly effective and versatile intermediate for the large-scale production of Ondansetron, with optimized one-pot procedures achieving excellent yields. In comparison, the syntheses of Granisetron and Palonosetron utilize different key intermediates, each with its own set of advantages in terms of convergent synthesis or stereochemical control. The selection of a particular synthetic route and its corresponding intermediates will ultimately depend on factors such as cost, scalability, and desired purity of the final active pharmaceutical ingredient. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions in the synthesis of this important class of therapeutic agents.

References

A Comparative Guide to the Analysis of Ondansetron Specified Impurity C (EP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Ondansetron specified impurity C (EP), chemically known as 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of Ondansetron drug products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to aid in method selection and development.

Introduction to Ondansetron and Impurity C

Ondansetron is a potent 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control. The European Pharmacopoeia (EP) lists several specified impurities of Ondansetron, including Impurity C.

Ondansetron Impurity C

  • Chemical Name: this compound[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₃NO[1][2][3]

  • Molecular Weight: 199.25 g/mol [1][2]

  • CAS Number: 27387-31-1[1][2][3]

  • Appearance: Off-white solid[1]

  • Solubility: Soluble in Methanol and DMSO[1]

The presence of Impurity C and other related substances in Ondansetron formulations must be carefully monitored to ensure they do not exceed established safety thresholds.

Comparative Analysis of Analytical Techniques

The following sections provide a detailed comparison of HPLC-UV, SFC-MS/MS, and HPTLC for the analysis of Ondansetron Impurity C.

Data Presentation: Quantitative Performance Comparison

The performance of different analytical methods for the quantification of Ondansetron Impurity C is summarized in the table below.

ParameterHPLC-UV Method 1HPLC-UV Method 2SFC-MS/MS MethodHPTLC Method (for Ondansetron)¹
Linearity Range 0.32 - 0.48 µg/mL-120 - 4000 ppm100 - 500 ng/spot
Correlation Coefficient (R²) > 0.99-≥ 0.998-
Limit of Detection (LOD) 0.04 µg/mL0.0017424 µg/mLNot explicitly stated for Impurity C39.9 ng/spot
Limit of Quantitation (LOQ) 0.15 µg/mL0.0088 µg/mL120 ppm (for polar impurities)121.1 ng/spot
Accuracy (% Recovery) 98.61 - 101.69 (Avg. 100.15)-Mean calculated concentrations within 6.1% of nominal-
Precision (% RSD) 1.24-≤ 4.00.40 - 0.80

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Method 1: Porous Graphitic Carbon Column

  • Column: Hypercarb (Porous Graphitic Carbon), 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a polar solvent with an acidic modifier (e.g., trifluoroacetic acid).

  • Flow Rate: 1.5 mL/minute

  • Column Temperature: 50°C

  • Detection: UV at 216 nm

  • Injection Volume: 100 µL

  • Standard Solution Preparation: A stock solution of Ondansetron Impurity C is prepared by dissolving an accurately weighed amount in methanol. Working standard solutions are prepared by diluting the stock solution with methanol to the desired concentrations (e.g., 0.32–0.48 μg/mL).[9]

  • System Suitability: A mixture of Ondansetron, Impurity A, and Impurity C is used to verify the system's performance. The relative retention time for Impurity C is approximately 6.6 with respect to Ondansetron.[9]

Method 2: Ion-Pair Reversed-Phase HPLC

  • Column: YMC basic (selective bonded, reverse-phase column with C8 and smaller alkyl chains)

  • Mobile Phase: A mixture of 0.3% sodium heptanesulphonate in phosphate buffer (pH 3.0) and methanol (40/60, V/V).

  • Flow Rate: 1 mL/minute

  • Detection: UV at 308 nm

  • Sample Solvent: Mobile phase

Supercritical Fluid Chromatography (SFC-MS/MS)

This technique offers an orthogonal approach to reversed-phase LC, particularly for polar impurities.

  • System: Waters ACQUITY UPC² System coupled with a Xevo TQ-S micro tandem quadrupole mass spectrometer.[6]

  • Column: Torus 2-PIC (3 x 100 mm, 1.7 µm)

  • Co-solvent: 0.2% ammonium hydroxide in methanol

  • Gradient: 5 - 15% co-solvent over 6 minutes

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Make-up Solvent: 0.2% ammonium hydroxide in methanol at 0.5 mL/min, introduced post-column to aid ionization.[7]

  • Detection: Tandem quadrupole mass spectrometer (MS/MS)

  • Standard Preparation: Stock solutions of Ondansetron and its impurities (including C) are prepared in methanol (1 mg/mL). Calibrators and quality control samples are further diluted in a diluent containing 0.125 mg/mL of the Ondansetron API to mimic a true test sample.[6]

High-Performance Thin-Layer Chromatography (HPTLC)

While specific validation data for Impurity C is limited, HPTLC is a viable alternative for the analysis of Ondansetron and its related substances.

  • Stationary Phase: Precoated silica gel 60 F₂₅₄ TLC plates.[8]

  • Mobile Phase: Dichloromethane:methanol (9:1 v/v).[8]

  • Sample Application: Applied as bands using a semi-automatic applicator.

  • Development: In a twin-trough chamber.

  • Detection: Densitometric scanning at 309 nm.[8]

  • Rf Value: In this system, the Rf value for Ondansetron is approximately 0.42. The Rf for Impurity C would need to be determined experimentally.[8]

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the described analytical techniques.

Caption: High-Performance Liquid Chromatography (HPLC-UV) analytical workflow.

SFC_Workflow cluster_prep Sample & Standard Preparation cluster_data Data Processing Sample Weigh Ondansetron Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Impurity C Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Spike_Sample Prepare matrix-matched standards Dissolve_Sample->Spike_Sample Dissolve_Standard->Spike_Sample Injector Inject Sample Spike_Sample->Injector SFC SFC System (UPC²) Column Stationary Phase (e.g., Torus 2-PIC) MSMS Tandem MS Detector Column->MSMS CO2_Delivery Supercritical CO₂ Delivery CO2_Delivery->Column Cosolvent_Delivery Co-solvent Gradient Cosolvent_Delivery->Column Injector->Column MRM Obtain MRM Chromatogram MSMS->MRM Integration Peak Integration MRM->Integration Quantification Quantify Impurity C Integration->Quantification

Caption: Supercritical Fluid Chromatography (SFC-MS/MS) analytical workflow.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_data Data Processing Sample Weigh Ondansetron Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Impurity C Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute Prepare spotting solutions Dissolve_Sample->Dilute Dissolve_Standard->Dilute Applicator Apply Bands Dilute->Applicator Plate HPTLC Plate (Silica Gel) Chamber Develop Plate Plate->Chamber Applicator->Plate Scanner Densitometric Scanning Chamber->Scanner Densitogram Obtain Densitogram Scanner->Densitogram Integration Peak Area Measurement Densitogram->Integration Quantification Quantify Impurity C Integration->Quantification

Caption: High-Performance Thin-Layer Chromatography (HPTLC) analytical workflow.

Conclusion and Recommendations

The choice of an analytical method for the determination of Ondansetron Impurity C depends on the specific requirements of the analysis, such as the need for high sensitivity, throughput, and the available instrumentation.

  • HPLC-UV is a robust and widely available technique that has been shown to provide excellent accuracy and precision for the quantification of Impurity C. With appropriate method development, such as the use of specialized columns or ion-pairing agents, it can effectively resolve and quantify this impurity.

  • SFC-MS/MS offers a significant advantage in terms of speed and sensitivity, particularly for polar impurities that are challenging to retain by reversed-phase LC. The use of mass spectrometric detection provides high selectivity and allows for very low detection limits, making it an ideal choice for the analysis of potentially mutagenic impurities.

  • HPTLC provides a high-throughput and cost-effective alternative for routine quality control. While specific quantitative data for Impurity C is not as readily available, the technique is well-suited for the simultaneous analysis of multiple samples and can be validated for this specific purpose.

For routine quality control in a manufacturing environment, a validated HPLC-UV method is often sufficient and cost-effective. For investigations requiring higher sensitivity, such as the analysis of potential genotoxic impurities or in-depth stability studies, the SFC-MS/MS method is highly recommended. HPTLC can be a valuable tool for rapid screening and in-process controls.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Novel Carbazolone Derivatives Emerge as Potent Antiemetic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – A compelling body of research highlights the potential of novel carbazolone derivatives as effective antiemetic agents, with some demonstrating efficacy comparable to the widely used 5-HT3 receptor antagonist, Ondansetron. A systematic comparison of their antiemetic activity, supported by detailed experimental data, provides valuable insights for researchers and drug development professionals in the pursuit of more effective treatments for nausea and vomiting.

This guide offers an objective comparison of the antiemetic performance of a series of novel carbazolone derivatives against the established drug Ondansetron, based on preclinical studies. It further outlines the detailed experimental protocols used to evaluate this activity and visualizes the key signaling pathways involved in the emetic reflex.

Comparative Antiemetic Activity

A pivotal study by Zhang et al. (2009) synthesized a series of nine novel 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives (compounds 6a-6i ) and evaluated their antiemetic activity against a control group and a group treated with Ondansetron. The study utilized a chick emesis model, a standard preclinical assay for assessing antiemetic efficacy.

The results, summarized in the table below, indicate that the antiemetic effect of these novel compounds is dose-dependent. At a lower dosage of 2.0 mg/kg, only compound 6i exhibited antiemetic activity comparable to Ondansetron. However, at a higher dosage of 8.0 mg/kg, compounds 6a, 6b, 6c, 6h, and 6i demonstrated antiemetic activity on par with the Ondansetron control.

CompoundDose (mg/kg)Latent Period of Retching (min)Frequency of Retching (times/30 min)
Saline-2.8 ± 0.625.3 ± 4.1
Ondansetron2.015.6 ± 2.58.1 ± 1.9
6a 2.08.9 ± 1.815.2 ± 2.7
8.016.1 ± 2.87.9 ± 2.0
6b 2.09.2 ± 2.014.8 ± 2.5
8.015.9 ± 2.68.3 ± 1.8
6c 2.08.7 ± 1.516.0 ± 3.0
8.016.3 ± 3.07.5 ± 1.6
6d 2.07.5 ± 1.317.2 ± 3.1
8.012.8 ± 2.210.1 ± 2.3
6e 2.07.1 ± 1.218.0 ± 3.3
8.012.5 ± 2.110.5 ± 2.4
6f 2.07.8 ± 1.416.8 ± 2.9
8.013.0 ± 2.39.8 ± 2.1
6g 2.08.1 ± 1.616.5 ± 2.8
8.013.2 ± 2.49.5 ± 2.0
6h 2.09.5 ± 2.114.5 ± 2.4
8.015.8 ± 2.78.5 ± 1.7
6i 2.014.9 ± 2.48.8 ± 2.0
8.017.0 ± 3.17.2 ± 1.5

Data presented as mean ± SD (n=6). Data sourced from Zhang et al. (2009).

Experimental Protocols

The evaluation of the antiemetic activity of these novel carbazolone derivatives was conducted using established preclinical models. The following are detailed methodologies for key experiments cited.

Copper Sulfate-Induced Emesis in Young Chicks

This model is a widely used and reliable method for screening potential antiemetic compounds.

Animals: Male chicks (Gallus gallus domesticus), 3-4 days old, weighing between 25-35g are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted for 12 hours before the experiment.

Procedure:

  • The chicks are randomly divided into groups (n=6 per group): a negative control group (saline), a positive control group (Ondansetron), and experimental groups for each carbazolone derivative at different dosages.

  • The test compounds (carbazolone derivatives or Ondansetron) or saline are administered orally or intraperitoneally.

  • After a 30-minute absorption period, a 50 mg/kg solution of copper sulfate is administered orally to each chick to induce emesis.

  • Each chick is then placed in an individual observation cage.

  • The number of retches (emetic episodes) is counted for a period of 30 minutes.

  • The antiemetic activity is determined by comparing the mean number of retches in the test groups to the control groups. A significant reduction in the number of retches indicates potential antiemetic efficacy.

Cisplatin-Induced Emesis in Pigeons

This model is particularly relevant for studying chemotherapy-induced nausea and vomiting (CINV), as cisplatin is a highly emetogenic chemotherapeutic agent.

Animals: Adult pigeons (Columba livia) of either sex, weighing between 250-350g, are used. They are housed in a controlled environment with free access to food and water.

Procedure:

  • Pigeons are randomly assigned to control and experimental groups.

  • The test compounds (carbazolone derivatives or a standard antiemetic) are administered intravenously or orally.

  • Following the administration of the test compound, a solution of cisplatin (typically 7-10 mg/kg) is administered intravenously.[1]

  • The animals are observed for a set period (e.g., 24 hours) to record the latency to the first vomit and the total number of vomiting episodes.

  • The antiemetic potential is assessed by the ability of the test compound to delay the onset of vomiting and reduce the frequency of emetic episodes compared to the control group.[1]

Signaling Pathways in Emesis

The act of vomiting is a complex reflex coordinated by the central nervous system, involving multiple neurotransmitters and their receptors. The primary targets for antiemetic drugs, including the novel carbazolone derivatives which are analogs of the 5-HT3 antagonist Ondansetron, are the serotonin (5-HT3), dopamine (D2), and neurokinin-1 (NK1) receptors.

Emesis_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Pathway cluster_central Central Nervous System Chemotherapy Chemotherapy (e.g., Cisplatin) EC_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->EC_Cells Damage Toxins Toxins Toxins->EC_Cells D2R D2R Toxins->D2R Serotonin Serotonin (5-HT) EC_Cells->Serotonin Release SubstanceP Substance P EC_Cells->SubstanceP HT3R 5-HT3R Serotonin->HT3R NK1R NK1R SubstanceP->NK1R Vagal_Afferents Vagal Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CTZ Chemoreceptor Trigger Zone (Area Postrema) CTZ->NTS VC Vomiting Center (Medulla) NTS->VC Integrate Signals Vomiting_Reflex Vomiting Reflex VC->Vomiting_Reflex Initiate HT3R->Vagal_Afferents Activate D2R->CTZ Activate NK1R->CTZ Activate

Caption: Overview of the key signaling pathways involved in emesis.

The diagram above illustrates how emetic stimuli, such as chemotherapy, trigger the release of neurotransmitters like serotonin and substance P from enterochromaffin cells in the gastrointestinal tract. These neurotransmitters then activate their respective receptors (5-HT3 and NK1) on vagal afferents and in the chemoreceptor trigger zone (CTZ) of the brain. The CTZ also contains dopamine (D2) receptors that can be activated by toxins. These signals converge on the nucleus tractus solitarius (NTS) and are integrated in the vomiting center in the medulla, which ultimately initiates the vomiting reflex. Antiemetic drugs, including novel carbazolone derivatives, are designed to block these receptors, thereby interrupting the signaling cascade and preventing emesis.

Experimental Workflow

The process of discovering and evaluating novel antiemetic carbazolone derivatives follows a structured workflow, from chemical synthesis to preclinical testing.

Antiemetic_Drug_Discovery_Workflow Synthesis Chemical Synthesis of Novel Carbazolone Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Screening In Vivo Antiemetic Screening (Chick Emesis Model) Characterization->Screening Lead_Identification Identification of Lead Compounds (e.g., 6a, 6b, 6c, 6h, 6i) Screening->Lead_Identification Dose_Response Dose-Response Studies Lead_Identification->Dose_Response Advanced_Models Evaluation in Advanced Models (e.g., Cisplatin-induced emesis) Dose_Response->Advanced_Models SAR Structure-Activity Relationship (SAR) Analysis Advanced_Models->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement

Caption: Workflow for the discovery and preclinical evaluation of novel antiemetic agents.

This workflow begins with the chemical synthesis of new carbazolone derivatives, followed by their structural confirmation. These compounds then undergo initial in vivo screening for antiemetic activity. Promising candidates, or "lead compounds," are then subjected to more detailed dose-response studies and evaluation in more disease-relevant models, such as chemotherapy-induced emesis. The data from these studies inform structure-activity relationship (SAR) analyses, which guide the design and synthesis of new, optimized derivatives in an iterative process to identify compounds with improved efficacy and safety profiles.

Conclusion

The comparative data presented here underscore the significant potential of novel carbazolone derivatives as a promising class of antiemetic drugs. Several of the synthesized compounds have demonstrated antiemetic activity comparable to the established drug Ondansetron in preclinical models. The detailed experimental protocols provide a framework for the continued evaluation of these and other novel antiemetic candidates. Furthermore, a clear understanding of the underlying signaling pathways of emesis is crucial for the rational design of next-generation antiemetics. Further research, including more extensive preclinical and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of these novel carbazolone derivatives.

References

A Comparative Guide to the Quantification of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is paramount for ensuring product quality and consistency. This guide provides a comparative analysis of three common analytical techniques for the quantification of this carbazole derivative: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds, and can be a powerful tool for identifying and quantifying impurities. UV-Vis Spectrophotometry, while simpler and more cost-effective, provides a rapid method for quantification, contingent on the absence of interfering substances that absorb at the same wavelength.

Performance Comparison

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of a validated HPLC method compared to GC-MS and UV-Vis Spectrophotometry for the quantification of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL3 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a reliable technique for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information, making it suitable for the analysis of carbazole derivatives, assuming sufficient volatility and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms)

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Internal standard (e.g., a deuterated analog, if available)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve a known amount of the sample in the solvent and add the internal standard.

  • GC-MS Conditions:

    • Injector temperature: 280°C

    • Oven temperature program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mode: Electron Ionization (EI) with selective ion monitoring (SIM) or full scan.

  • Analysis: Inject the prepared standards and sample into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Calculate the concentration of the analyte in the sample using this curve.

UV-Vis Spectrophotometry

This method offers a simple and rapid approach for quantification, provided there is no significant interference from other components in the sample matrix.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or other suitable UV-transparent solvent

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument.

  • Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Calibration Curve E->F G Quantify Analyte F->G

Caption: Workflow for HPLC Quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Volatile Solvent A->B C Add Internal Standard B->C D Inject into GC-MS C->D E Separation in GC Column D->E F Mass Spectrometry Detection E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for GC-MS Quantification.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in UV-Transparent Solvent A->B C Determine λmax B->C D Measure Absorbance C->D E Generate Calibration Curve D->E F Quantify Analyte E->F

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Spectroscopic comparison of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its precursors.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its synthetic precursors, cyclohexan-1,3-dione and N-methyl-N-phenylhydrazine, offers a clear spectroscopic narrative of the Fischer indole synthesis. This guide provides a detailed examination of the key spectral changes that signify the transformation of simple cyclic and hydrazine precursors into a more complex heterocyclic system, supported by experimental data and protocols for researchers in drug discovery and organic synthesis.

The synthesis of this compound is a classic example of the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring system from a phenylhydrazine and a ketone or aldehyde. In this case, the reaction proceeds between N-methyl-N-phenylhydrazine and the enolizable dicarbonyl compound, cyclohexan-1,3-dione. The resulting carbazolone is a key structural motif in many biologically active compounds.

This guide presents a side-by-side spectroscopic comparison of the starting materials and the final product, highlighting the characteristic shifts and signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) that accompany this chemical transformation.

At-a-Glance Spectroscopic Comparison

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Compound Key IR Absorptions (cm⁻¹)
Cyclohexan-1,3-dione~2950 (C-H stretch), ~1710 (C=O stretch)[1]
N-methyl-N-phenylhydrazine~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)
This compound~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1680 (conjugated C=O stretch), ~1600 (C=C stretch)
Compound Key ¹H NMR Signals (δ, ppm)
Cyclohexan-1,3-dione~2.5 (t, 4H, -CH₂-C=O), ~1.9 (quintet, 2H, -CH₂-)[2]
N-methyl-N-phenylhydrazine~7.2 (m, 2H, aromatic), ~6.8 (m, 3H, aromatic), ~3.6 (s, 2H, -NH₂), ~3.0 (s, 3H, -CH₃)[3]
This compound~7.5-7.1 (m, 4H, aromatic), ~3.7 (s, 3H, N-CH₃), ~2.8 (t, 2H), ~2.5 (t, 2H), ~2.1 (m, 2H)
Compound Key ¹³C NMR Signals (δ, ppm)
Cyclohexan-1,3-dione~209 (C=O), ~48 (CH₂-C=O), ~19 (CH₂)[4]
N-methyl-N-phenylhydrazine~150 (aromatic C-N), ~129 (aromatic CH), ~120 (aromatic CH), ~113 (aromatic CH), ~40 (N-CH₃)[5]
This compound~195 (C=O), ~145-110 (aromatic/vinylic C), ~38 (CH₂), ~30 (N-CH₃), ~23 (CH₂), ~21 (CH₂)
Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
Cyclohexan-1,3-dione112[6]84, 56, 42
N-methyl-N-phenylhydrazine122[7][8]107, 77, 51[7]
This compound199171, 156, 130

Experimental Protocols

Synthesis of this compound

The synthesis is performed via the Fischer indole synthesis. In a typical procedure, equimolar amounts of N-methyl-N-phenylhydrazine and cyclohexan-1,3-dione are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a strong acid, like sulfuric acid or polyphosphoric acid, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.[9][10] Solid samples are typically prepared as KBr pellets or as a mull in Nujol oil.[9][10][11] Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are obtained on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).[12][13][14] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[15]

  • Mass Spectrometry (MS) : Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[16][17] The sample is introduced into the instrument, ionized by a high-energy electron beam, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[16][18]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis and spectroscopic characterization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexanedione Cyclohexan-1,3-dione Reflux Heat (Reflux) Cyclohexanedione->Reflux Hydrazine N-methyl-N-phenylhydrazine Hydrazine->Reflux AcidCatalyst H+ Catalyst AcidCatalyst->Reflux Carbazolone 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Reflux->Carbazolone

Fischer Indole Synthesis Pathway.

Experimental_Workflow Start Start Synthesis Synthesis of 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization IR IR Spectroscopy Characterization->IR NMR ¹H & ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Analysis Data Analysis and Comparison IR->Analysis NMR->Analysis MS->Analysis End End Analysis->End

Experimental Workflow for Synthesis and Analysis.

References

Carbazole Derivatives Emerge as Potent Acetylcholinesterase Inhibitors, Challenging the Supremacy of Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of Alzheimer's disease research, the quest for novel, more effective acetylcholinesterase (AChE) inhibitors is a perpetual endeavor. While Donepezil has long been a clinical mainstay, a growing body of evidence highlights the potential of carbazole derivatives as formidable alternatives, with some exhibiting comparable or even superior inhibitory activity.

This guide provides a comprehensive comparison of the efficacy of various carbazole derivatives against Donepezil as AChE inhibitors, supported by experimental data from recent studies. The data is presented in a clear, tabular format for ease of comparison, followed by a detailed experimental protocol for the AChE inhibition assay and a visualization of the inhibitory mechanism.

Quantitative Comparison of AChE Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below summarizes the IC50 values for several recently developed carbazole derivatives against AChE, with Donepezil included as a reference standard. Lower IC50 values indicate greater potency.

CompoundAChE SourceIC50 (µM)Reference CompoundAChE SourceIC50 (µM)
Carbazole-coumarin hybrid 3d Electrophorus electricus3.75DonepezilElectrophorus electricus0.060
Carbazole-coumarin hybrid 3l Electrophorus electricus6.86DonepezilElectrophorus electricus0.060
Thiazoloindazole-carbazole Tl58a-c Not Specified< 1.0DonepezilNot SpecifiedNot Specified
Thiazoloindazole-triazole Tl45b Not Specified0.071 ± 0.014DonepezilNot SpecifiedNot Specified
Coumarin-linked N-benzylpyridinium 21a Not Specified0.038DonepezilNot SpecifiedNot Specified
Indolinone-benzylpyridinium 108a-d Not Specified0.00044 - 0.0128DonepezilNot Specified0.014

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the AChE enzyme.

Mechanism of Acetylcholinesterase Inhibition

Donepezil and many carbazole derivatives function by reversibly binding to and inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor Carbazole Derivative or Donepezil Inhibitor->AChE Inhibits

Mechanism of AChE Inhibition

Experimental Protocols

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil hydrochloride (as a reference standard)

  • Carbazole derivatives (test compounds)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the assay well should be optimized, typically around 0.1-0.2 U/mL.

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

  • Test Compound and Donepezil Solutions: Dissolve the carbazole derivatives and Donepezil in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute these stock solutions with phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid interference with the enzyme activity.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and Donepezil), and the test compounds at various concentrations.

  • Reagent Addition:

    • To all wells, add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound solution or Donepezil solution to the respective wells. For the negative control wells, add 10 µL of phosphate buffer containing the same concentration of DMSO as the test compound solutions.

    • Add 10 µL of the AChE enzyme solution to all wells except the blank wells. To the blank wells, add 10 µL of phosphate buffer.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compounds and Donepezil using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of AChE activity and can be determined by non-linear regression analysis of the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Test Compounds - Donepezil Plate_Setup 1. Set up 96-well plate (Blank, Controls, Test Compounds) Reagents->Plate_Setup Add_Reagents 2. Add Buffer, Inhibitor, and AChE Plate_Setup->Add_Reagents Pre_Incubate 3. Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Initiate_Reaction 4. Add ATCI Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50

AChE Inhibition Assay Workflow

Comparative Structural-Activity Relationship (SAR) of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationships (SAR) of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one analogs. This core scaffold is a key component of Ondansetron, a potent 5-HT3 receptor antagonist widely used as an antiemetic agent, particularly in the management of chemotherapy-induced nausea and vomiting.[1] The exploration of analogs of this compound has led to the discovery of derivatives with a range of biological activities, including antiemetic, antimicrobial, and anticancer properties. This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.

Antiemetic Activity of Piperazine-Substituted Analogs

A study by Dong, et al. (2009) explored the synthesis and antiemetic activity of nine novel 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives.[1] The core structure was modified at the 3-position with various substituted piperazine moieties. While specific quantitative data on the antiemetic potency (e.g., ED50 values) were not provided in the publication, the preliminary pharmacological tests indicated that a number of these novel compounds exhibited antiemetic activity comparable to the control drug, Ondansetron.[1]

The general synthetic route involved a Mannich reaction on this compound to introduce a dimethylaminomethyl group at the 3-position, followed by a nucleophilic substitution with various piperazines.[1]

Below is a summary of the synthesized analogs and their reported qualitative antiemetic activity.

Compound IDR-group on PiperazineReported Antiemetic Activity
6a MethylComparable to Ondansetron
6b EthylComparable to Ondansetron
6c PropylComparable to Ondansetron
6d IsopropylComparable to Ondansetron
6e ButylComparable to Ondansetron
6f PhenylComparable to Ondansetron
6g 2-FluorophenylComparable to Ondansetron
6h 2-MethoxyphenylComparable to Ondansetron
6i 2-PyrimidinylComparable to Ondansetron

Table 1. Antiemetic activity of this compound analogs with piperazine substitutions.

The structural modifications at the 4-position of the piperazine ring with small alkyl groups (methyl, ethyl, propyl, isopropyl, butyl) and various aryl groups (phenyl, 2-fluorophenyl, 2-methoxyphenyl, 2-pyrimidinyl) resulted in compounds that retained significant antiemetic properties.[1] This suggests that the 4-position of the piperazine ring is a suitable point for modification to potentially modulate the pharmacokinetic and pharmacodynamic properties of these analogs.

SAR_Antiemetic cluster_0 This compound Scaffold cluster_1 Position 3 Modification cluster_2 Biological Activity Core Modification Substituted Piperazine Core->Modification Mannich Reaction & Nucleophilic Substitution Activity Antiemetic Activity (Comparable to Ondansetron) Modification->Activity SAR

SAR of Piperazine-Substituted Analogs

Broader Biological Activities of Carbazole Analogs

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, and various derivatives have been investigated for a range of biological activities.

Anticancer Activity

Several studies have reported the cytotoxic effects of carbazole derivatives against various cancer cell lines. For instance, novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives have shown significant in vitro anticancer activity against the human glioma U87 MG cell line.[2][3] One of the most potent compounds in a series exhibited an IC50 value of 18.50 µM, which is comparable to the standard drug Carmustine (IC50 = 18.24 µM).[2][3]

Compound ClassCancer Cell LineIC50 (µM)
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivativesHuman glioma U87 MG18.50 - >250
Substituted Carbazole SemicarbazonesU87MG glioma13.82 - 23.3

Table 2. Examples of anticancer activity of carbazole derivatives.

Antimicrobial Activity

Carbazole derivatives have also been explored for their antimicrobial properties.[4] Studies have shown that certain synthetic carbazole derivatives exhibit good to moderate antibacterial and antifungal activities.[5] For example, some carbazole-based pyrazolines have demonstrated excellent antibacterial and antifungal spectra against E. coli and C. albicans.[5]

Compound ClassMicroorganismMIC (µg/mL)
Carbazole-based pyrazolinesE. coli, S. aureusNot specified
Carbazole-based pyrazolinesC. albicansNot specified

Table 3. Examples of antimicrobial activity of carbazole derivatives.

Experimental Protocols

Synthesis of 3-(4-Substituted-piperazin-1-ylmethyl) Analogs

The synthesis of the title compounds was performed in a two-step process as described by Dong, et al.[1]

  • Synthesis of 3-Dimethylaminomethyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Mannich Base):

    • A mixture of this compound, dimethylamine hydrochloride, and paraformaldehyde in glacial acetic acid is heated at reflux.

    • The reaction mixture is then cooled, and the product is precipitated by the addition of a base, such as sodium hydroxide solution.

    • The crude product is collected by filtration, washed with water, and purified by recrystallization.

  • Synthesis of 3-(4-Substituted-piperazin-1-ylmethyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Analogs:

    • A mixture of the Mannich base and the appropriate substituted piperazine in a suitable solvent, such as ethanol, is heated at reflux.

    • After completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is then purified, typically by column chromatography or recrystallization, to yield the final product.

Synthesis_Workflow Start 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one Step1 Mannich Reaction Start->Step1 Reagents1 Dimethylamine HCl, Paraformaldehyde, Glacial Acetic Acid Reagents1->Step1 Intermediate Mannich Base (3-Dimethylaminomethyl derivative) Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Reagents2 Substituted Piperazine, Ethanol Reagents2->Step2 Product Final Analog (3-(4-Substituted-piperazin-1-ylmethyl) derivative) Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

General Synthesis Workflow
Antiemetic Activity Assay (General Protocol for 5-HT3 Antagonists)

While the specific protocol used by Dong, et al. was not detailed, a common method to evaluate the antiemetic potential of 5-HT3 receptor antagonists involves the cisplatin-induced emesis model in ferrets or dogs.

  • Animal Model: Ferrets are commonly used as they have a well-defined emetic response to cisplatin.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: The test compounds (analogs) or vehicle (control) are administered, typically intravenously or orally, at various doses prior to the emetic challenge.

  • Emetic Challenge: A potent emetogen, such as cisplatin, is administered intravenously to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits (emetic episodes) is recorded.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated group. The dose required to reduce emesis by 50% (ED50) can be calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the carbazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the carbazole analogs are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

Unveiling the Neuroprotective Potential of Substituted Tetrahydrocarbazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of various substituted tetrahydrocarbazoles. It synthesizes experimental data on their efficacy in preclinical models of neurodegeneration, details the methodologies of key experiments, and visualizes the underlying signaling pathways.

Substituted tetrahydrocarbazoles have emerged as a promising class of compounds in the quest for effective neuroprotective therapies, particularly for complex neurodegenerative conditions like Alzheimer's disease. Their multifactorial mechanism of action, targeting key pathological cascades, makes them attractive candidates for further investigation. This guide offers an objective assessment of their performance based on available preclinical data.

Comparative Efficacy of Substituted Tetrahydrocarbazoles

The neuroprotective effects of substituted tetrahydrocarbazoles have been evaluated through various in vitro assays, primarily focusing on their ability to mitigate cellular damage, reduce the production of neurotoxic amyloid-beta (Aβ) peptides, and enhance mitochondrial function. The following tables summarize the quantitative data from key studies.

Compound ID/NameAssayCell LineKey ParameterResultReference
Various Tetrahydrocarbazole Derivatives Aβ Production InhibitionHEK293 expressing APPsw/PS1-M146LIC50Low micromolar range for Aβ38, Aβ40, and Aβ42[1]
SLOH (Carbazole-based fluorophore) In vivo neuroprotection3xTg-AD miceBehavioral ImprovementSignificant amelioration of memory impairments in MWM and Y-maze tests[2]
SLOH (Carbazole-based fluorophore) In vivo neuropathology3xTg-AD micePlaque & Tau ReductionMitigated amyloid plaques and tau hyperphosphorylation[2]

Table 1: Overview of In Vitro and In Vivo Neuroprotective Efficacy. MWM: Morris Water Maze.

Compound IDR1 SubstitutionR2 SubstitutionEC50 (µM) for Mitochondrial Membrane Potential Improvement
gea_133 CyanoN-(1-benzylpiperidin-4-yl)4.84

Table 2: Structure-Activity Relationship for Mitochondrial Function Enhancement. Data from studies on HEK293 cells.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of substituted tetrahydrocarbazoles are attributed to their modulation of several critical signaling pathways implicated in neurodegeneration. These include pathways involved in amyloid precursor protein (APP) processing and cellular stress responses.

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-cleavage sAPPbeta sAPPβ (amyloidogenic) APP->sAPPbeta β-cleavage alpha_secretase α-secretase Abeta Amyloid-β (Aβ) (neurotoxic) sAPPbeta->Abeta γ-cleavage beta_secretase β-secretase (BACE1) gamma_secretase γ-secretase Tetrahydrocarbazoles Substituted Tetrahydrocarbazoles Tetrahydrocarbazoles->beta_secretase Inhibition

Figure 1: Amyloid Precursor Protein (APP) Processing Pathway and the inhibitory action of substituted tetrahydrocarbazoles on β-secretase.

Neuroprotective_Signaling_Cascades Tetrahydrocarbazoles Substituted Tetrahydrocarbazoles PI3K PI3K Tetrahydrocarbazoles->PI3K ERK ERK/MAPK Tetrahydrocarbazoles->ERK Neuroinflammation Neuroinflammation Tetrahydrocarbazoles->Neuroinflammation Inhibition Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival ERK->Cell_Survival Tau Tau Hyperphosphorylation GSK3b->Tau

Figure 2: Key neuroprotective signaling pathways modulated by substituted tetrahydrocarbazoles.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to assess the neuroprotective effects of substituted tetrahydrocarbazoles.

Cell Viability and Neuroprotection Assays

a) MTT Assay for Cell Viability:

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the substituted tetrahydrocarbazole compounds for a specified period.

    • Induce neurotoxicity by adding a stressor, such as hydrogen peroxide (H₂O₂) or glutamate.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Protocol:

    • Culture and treat cells as described in the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine LDH activity.

    • Higher LDH activity in the medium corresponds to increased cell death.

Measurement of Amyloid-Beta (Aβ) Levels

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of Aβ peptides (Aβ40 and Aβ42) in cell culture supernatants or brain homogenates.

  • Protocol:

    • Collect conditioned media from neuronal cell cultures treated with tetrahydrocarbazole derivatives.

    • Use commercially available Aβ40 and Aβ42 ELISA kits.

    • Add standards and samples to the wells of the microplate pre-coated with an anti-Aβ capture antibody.

    • Incubate to allow Aβ to bind to the antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • After another incubation and washing step, add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the specified wavelength.

    • Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

Assessment of Mitochondrial Function

a) Mitochondrial Membrane Potential (ΔΨm) Assay:

The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is often used to measure changes in mitochondrial membrane potential.

  • Principle: TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Protocol:

    • Culture cells in a suitable format for fluorescence microscopy or microplate reading.

    • Treat cells with the test compounds.

    • Load the cells with TMRM at a low, non-quenching concentration.

    • Acquire images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.

    • An increase in TMRM fluorescence intensity suggests an improvement in mitochondrial membrane potential.

In Vivo Assessment in Animal Models of Alzheimer's Disease

Transgenic mouse models that overexpress human APP and presenilin-1 with familial Alzheimer's disease mutations (e.g., 3xTg-AD or 5xFAD mice) are frequently used.

  • Experimental Workflow:

    • Administer substituted tetrahydrocarbazoles to the animals over a defined period.

    • Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze (for spatial learning and memory) and the Y-maze (for working memory).

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry or ELISA to quantify Aβ plaque deposition and tau pathology.

    • Analyze markers of neuroinflammation and synaptic integrity.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Treatment with Substituted Tetrahydrocarbazoles Cell_Culture->Compound_Treatment Toxicity_Induction Induction of Neurotoxicity (e.g., H2O2, Glutamate) Compound_Treatment->Toxicity_Induction Abeta_Measurement Aβ Level Measurement (ELISA) Compound_Treatment->Abeta_Measurement Mito_Function Mitochondrial Function (TMRM Assay) Compound_Treatment->Mito_Function Viability_Assay Cell Viability Assays (MTT, LDH) Toxicity_Induction->Viability_Assay Animal_Model AD Mouse Model (e.g., 3xTg-AD) Drug_Administration Compound Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment (MWM, Y-Maze) Drug_Administration->Behavioral_Tests Tissue_Analysis Neuropathological Analysis (Immunohistochemistry, ELISA) Behavioral_Tests->Tissue_Analysis

References

Safety Operating Guide

Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and adherence to established protocols is mandatory for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical.

Hazard Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard StatementGHS ClassificationSource
Toxic if swallowedAcute toxicity, oral (Danger)[1]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[1]
Suspected of causing cancerCarcinogenicity (based on related carbazole compounds)[2]
Suspected of causing genetic defectsMutagenicity (based on related carbazole compounds)[2]
May cause skin, eye, and respiratory irritationIrritant (based on related carbazole compounds)[2]

Note: This table includes data for this compound and structurally similar carbazole derivatives.

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe segregation, storage, and disposal of waste containing this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local, state, and federal regulations must be followed.[3]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[2][4]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.[2]

2. Waste Containerization:

  • Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[2] The container must be kept closed except when adding waste.[2]

  • Liquid Waste: Collect solutions in a separate, sealed, and labeled container.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • Approximate percentages of all components in the waste mixture.

    • Clear indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").[2]

3. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, under the direct control of laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]

4. Final Disposal:

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[3][4][5] Discharge into the environment must be avoided.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste. After proper decontamination, the container can be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Designate as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container (e.g., HDPE) C->D E Label Container Correctly (Name, Hazards, %) D->E I Triple-Rinse Empty Container Collect Rinsate as Hazardous Waste D->I After emptying F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Disposal (Incineration or Chemical Destruction) G->H J Dispose of or Recycle Decontaminated Container I->J

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][5]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: If it is safe to do so, prevent the further spread of the spill.[2]

  • Cleanup:

    • Small Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[2]

    • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[2]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2] Collect all cleanup materials as hazardous waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, Oral (Category 3)Toxic if swallowedH301[1]
Hazardous to the aquatic environment, long-term hazard (Category 3)Harmful to aquatic life with long lasting effectsH412[1]
Skin Irritation (Category 2)Causes skin irritationH315[2]
Eye Irritation (Category 2A)Causes serious eye irritationH319[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritationH335[2]
Note: Skin irritation, eye irritation, and respiratory irritation are hazards associated with the related compound 1,2,3,4-Tetrahydrocarbazole and should be considered as potential hazards for this compound in the absence of specific data.

Recommended Personal Protective Equipment (PPE)

Based on the known and potential hazards, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[2]

    • Lab Coat: A flame-retardant lab coat is required.

    • Clothing: Wear long-sleeved clothing and closed-toe shoes to minimize skin exposure.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions.

2. Pre-Operational Checklist:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have a chemical spill kit readily accessible.

3. Step-by-Step Handling Procedure:

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood.

    • Use anti-static tools and equipment to prevent dust dispersal.

    • Carefully open the container, avoiding inhalation of any airborne powder.

    • Use a spatula to transfer the desired amount to a tared container.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Keep the container covered as much as possible during dissolution.

4. Post-Handling Procedures:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the safe handling of this compound during a typical laboratory procedure.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Gather and Inspect Equipment prep_workspace->prep_equipment weigh Weigh Compound in Fume Hood prep_equipment->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Complete Experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all unused or contaminated solid material in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name, concentration, and hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not discharge this chemical or its solutions into the sewer system.[4]

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure and productive laboratory environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Reactant of Route 2
Reactant of Route 2
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.